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  • Product: 1-(2,3-Dimethylphenyl)piperidin-4-one
  • CAS: 938458-78-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Structure, Synthesis, and Applications of 1-(2,3-Dimethylphenyl)piperidin-4-one

Executive Summary In modern medicinal chemistry, N-aryl piperidin-4-ones serve as privileged scaffolds for the discovery of novel therapeutics, including kinase inhibitors and G-protein-coupled receptor (GPCR) modulators...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, N-aryl piperidin-4-ones serve as privileged scaffolds for the discovery of novel therapeutics, including kinase inhibitors and G-protein-coupled receptor (GPCR) modulators[1]. The specific substitution pattern of 1-(2,3-Dimethylphenyl)piperidin-4-one (CAS 938458-78-7) introduces unique steric and electronic properties that dictate both its chemical reactivity and its interaction with biological targets[2]. This technical guide provides an in-depth analysis of its physicochemical profile, a self-validating synthetic protocol, and its downstream applications in drug discovery.

Structural and Physicochemical Profiling

The core structure consists of a piperidin-4-one ring where the basic nitrogen is covalently linked to a 2,3-dimethylphenyl moiety. The ortho-methyl group (position 2 of the phenyl ring) creates significant steric hindrance, forcing the aryl ring out of coplanarity with the piperidine nitrogen's lone pair.

Causality in Molecular Design: This steric clash is highly advantageous. By restricting the delocalization of the nitrogen lone pair into the aromatic π -system, the piperidine nitrogen maintains a higher degree of basicity and nucleophilicity compared to unhindered N-phenylpiperidines. This structural nuance often translates to improved aqueous solubility and distinct pharmacokinetic profiles in downstream Active Pharmaceutical Ingredients (APIs).

Quantitative Data Summary

Table 1: Physicochemical Properties of 1-(2,3-Dimethylphenyl)piperidin-4-one

PropertyValue
Chemical Name 1-(2,3-Dimethylphenyl)piperidin-4-one
CAS Registry Number 938458-78-7[2]
Molecular Formula C₁₃H₁₇NO
Molecular Weight 203.28 g/mol
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2 (Ketone oxygen, Piperidine nitrogen)
Rotatable Bonds 1 (N-Aryl bond)
Topological Polar Surface Area (TPSA) 20.31 Ų

Handling & Storage: As a tertiary amine, the compound is susceptible to N-oxidation upon prolonged exposure to atmospheric oxygen and light. It should be stored under an inert atmosphere (argon or nitrogen) at 2–8 °C to maintain long-term stability.

Synthetic Methodologies: The Buchwald-Hartwig Approach

While classical double Aza-Michael additions can construct the piperidine ring de novo, the most efficient, scalable, and modular approach for synthesizing 1-(2,3-Dimethylphenyl)piperidin-4-one is the Palladium-catalyzed Buchwald-Hartwig cross-coupling of an intact piperidine ring with an aryl halide[1].

To prevent competitive binding or enolate formation during the cross-coupling step, the highly reactive C4-ketone must be transiently protected as an ethylene ketal.

Step-by-Step Protocol: Synthesis of 1-(2,3-Dimethylphenyl)piperidin-4-one

Phase 1: Catalytic Cross-Coupling

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 1-bromo-2,3-dimethylbenzene (10.0 mmol, 1.0 eq) and 1,4-dioxa-8-azaspiro[4.5]decane (piperidin-4-one ethylene ketal) (12.0 mmol, 1.2 eq).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.2 mmol, 2 mol%) and XPhos (0.4 mmol, 4 mol%). Causality: The bulky, electron-rich biaryl phosphine ligand XPhos is strictly required here. The ortho-methyl group on the aryl bromide creates a highly sterically hindered environment. XPhos accommodates this bulk, accelerates the reductive elimination step, and prevents the palladium catalyst from resting in inactive dimeric states.

  • Base Addition: Add anhydrous Cs₂CO₃ (20.0 mmol, 2.0 eq) and anhydrous toluene (30 mL). Causality: Cs₂CO₃ is selected over stronger bases (like NaOtBu) to minimize potential side reactions and ensure functional group tolerance, providing a mild yet effective deprotonation of the coordinated amine.

  • Reaction Execution: Heat the mixture to 100 °C for 12 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is a self-validating system; complete consumption of the non-polar aryl bromide spot and the appearance of a new, more polar UV-active spot confirms the formation of the N-aryl ketal.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium black and inorganic salts, and concentrate in vacuo.

Phase 2: Ketal Deprotection

  • Hydrolysis: Dissolve the crude N-aryl ketal intermediate in THF (20 mL). Add 2M aqueous HCl (15 mL). Causality: The ethylene ketal is highly stable to the basic conditions of Phase 1 but undergoes rapid hydrolysis under aqueous acidic conditions. The transient protonation of the piperidine nitrogen also increases water solubility, aiding in the separation of non-basic organic impurities.

  • Execution: Stir at 25 °C for 4 hours.

  • Neutralization & Extraction: Carefully quench with saturated aqueous NaHCO₃ until pH 8 is reached. Extract with EtOAc (3 x 20 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography to yield the pure 1-(2,3-Dimethylphenyl)piperidin-4-one.

Mechanistic Pathway

The synthesis relies on a precise catalytic cycle. The diagram below illustrates the sequence of oxidative addition, amine coordination, and reductive elimination that drives the formation of the critical C-N bond.

BHCycle A Pd(0)L_n Active Catalyst B Oxidative Addition (Ar-Br insertion) A->B 1-Bromo-2,3-dimethylbenzene C Amine Coordination & Deprotonation B->C Piperidin-4-one ketal Base D Reductive Elimination (Product Release) C->D D->A N-Aryl Ketal

Catalytic cycle of the Pd-catalyzed Buchwald-Hartwig amination forming the N-aryl piperidine core.

Downstream Applications in Drug Discovery

The utility of 1-(2,3-Dimethylphenyl)piperidin-4-one lies in its bifunctional nature. The ketone at position 4 serves as an electrophilic hub for extensive downstream diversification, making it a highly prized scaffold in the synthesis of complex APIs and spirocyclic compounds[3].

Diversification Core 1-(2,3-Dimethylphenyl)piperidin-4-one RedAm Reductive Amination (4-Amino derivatives) Core->RedAm Wittig Wittig Reaction (4-Alkylidene derivatives) Core->Wittig Grignard Grignard Addition (4-Aryl/Alkyl-4-piperidinols) Core->Grignard Spiro Spirocyclization (Spiro-heterocycles) Core->Spiro

Downstream synthetic diversification pathways for 1-(2,3-Dimethylphenyl)piperidin-4-one.

Key Diversification Workflows:
  • Reductive Amination: The C4-ketone readily reacts with primary or secondary amines in the presence of mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) to yield 4-amino-1-(2,3-dimethylphenyl)piperidine derivatives. These motifs are frequently utilized to probe the hydrophobic pockets of GPCR targets.

  • Spirocyclization: The C4 position can be converted into a rigid spirocycle (e.g., spiro-oxazolidinones or spiro-hydantoins) via Strecker-type reactions followed by targeted cyclization. This specific pathway is heavily utilized in the synthesis of various approved drugs to improve metabolic stability and target selectivity[3].

Sources

Exploratory

1-(2,3-Dimethylphenyl)piperidin-4-one molecular weight and exact mass

1-(2,3-Dimethylphenyl)piperidin-4-one: A Comprehensive Technical Guide on Physicochemical Profiling, Exact Mass Determination, and Synthetic Methodologies Executive Summary In my tenure overseeing analytical and syntheti...

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Author: BenchChem Technical Support Team. Date: April 2026

1-(2,3-Dimethylphenyl)piperidin-4-one: A Comprehensive Technical Guide on Physicochemical Profiling, Exact Mass Determination, and Synthetic Methodologies

Executive Summary

In my tenure overseeing analytical and synthetic workflows for preclinical drug development, I have found that the structural validation of N-arylpiperidones demands more than simply running a sample through a mass spectrometer. It requires a holistic understanding of the molecule's thermodynamic stability, ionization behavior, and synthetic origin. 1-(2,3-Dimethylphenyl)piperidin-4-one (CAS: 938458-78-7) is a highly versatile building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including central nervous system (CNS) modulators.

This whitepaper provides a rigorous, self-validating framework for the exact mass determination and synthesis of this compound, designed specifically for researchers and application scientists who require uncompromising analytical accuracy.

Physicochemical Profiling & Mass Specifications

Before initiating any analytical workflow, it is critical to establish the theoretical mass parameters. The distinction between average molecular weight (used for stoichiometric calculations) and monoisotopic exact mass (used for High-Resolution Mass Spectrometry, HRMS) is foundational.

The molecular formula for 1-(2,3-dimethylphenyl)piperidin-4-one is C₁₃H₁₇NO .

  • Molecular Weight is calculated using the standard atomic weights (isotopic averages) of the elements.

  • Exact Mass is calculated using the mass of the most abundant stable isotope for each element (¹²C = 12.00000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915).

Table 1: Quantitative Physicochemical Data

ParameterValueCalculation Basis / Source
Chemical Formula C₁₃H₁₇NOStructural derivation
CAS Registry Number 938458-78-7 /
Average Molecular Weight 203.285 g/mol Standard atomic weights
Monoisotopic Exact Mass 203.1310 Da¹²C, ¹H, ¹⁴N, ¹⁶O
Protonated Exact Mass [M+H]⁺ 204.1383 DaAddition of a proton (1.007276 Da)
Mass Defect +0.1310 DaExact Mass - Nominal Mass (203)

High-Resolution Mass Spectrometry (HRMS) Protocol

To confirm the identity of 1-(2,3-dimethylphenyl)piperidin-4-one, we utilize Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). The following protocol is designed as a self-validating system : it incorporates real-time mass correction to ensure that any instrumental drift immediately flags the run as invalid, guaranteeing a mass accuracy of < 2 ppm.

Step-by-Step Methodology:
  • Sample Preparation (Causality-Driven): Dissolve 1.0 mg of the synthesized or sourced compound in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid (FA) .

    • Causality: The basic piperidine nitrogen readily accepts a proton. The addition of 0.1% FA provides an excess of protons, driving the equilibrium entirely toward the [M+H]⁺ species. This maximizes the ionization efficiency for positive-ion Electrospray Ionization (ESI+).

  • Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Ionization & Mass Lock (Self-Validation): Operate the ESI source in positive mode. Infuse a lock-mass solution (e.g., Leucine Enkephalin, [M+H]⁺ m/z 556.2771) continuously via a secondary reference spray.

    • Causality: The Time-of-Flight (TOF) or Orbitrap mass analyzer continuously calibrates against the lock-mass. If the lock-mass deviates by more than 5 ppm, the system automatically halts data acquisition, preventing the generation of false-positive exact mass readings.

  • Data Acquisition & MS/MS: Acquire full-scan MS data (Resolution > 60,000). Trigger data-dependent MS/MS (Collisional Induced Dissociation, CID) at a normalized collision energy of 25 eV to generate structural fragments.

Fragmentation M Precursor Ion[M+H]+ m/z 204.1383 F1 Loss of CO (-28 Da) m/z 176.1434 M->F1 CID (Low CE) F2 Ring Cleavage Fragment m/z 148.1123 M->F2 Ring Opening F3 Dimethylphenyl Cation m/z 105.0704 M->F3 C-N Cleavage

Caption: Proposed ESI-MS/MS collisional induced dissociation (CID) fragmentation pathway.

Synthetic Workflow: The Dieckmann Condensation Approach

When synthesizing 1-arylpiperidin-4-ones, the most robust industrial and bench-scale approach is the double Aza-Michael addition followed by a Dieckmann condensation . This methodology provides excellent regiocontrol and scalability.

Step-by-Step Methodology:
  • Aza-Michael Addition: Combine 2,3-dimethylaniline (1.0 eq) with ethyl acrylate (2.5 eq) in the presence of catalytic glacial acetic acid. Heat under reflux for 24 hours to yield the diester intermediate, N,N-bis(2-ethoxycarbonylethyl)-2,3-dimethylaniline.

    • Causality: Acetic acid protonates the carbonyl oxygen of ethyl acrylate, increasing the electrophilicity of the β-carbon. This allows the weakly nucleophilic aniline nitrogen to attack efficiently, driving the double alkylation.

  • Dieckmann Condensation: Dissolve the purified diester in anhydrous Tetrahydrofuran (THF). Slowly add Sodium Hydride (NaH, 1.2 eq) at 0°C, then warm to room temperature.

    • Causality: The reaction is highly sensitive to moisture. NaH is deliberately chosen as a non-nucleophilic base; it irreversibly deprotonates the α-carbon, driving the intramolecular cyclization forward. Using a nucleophilic base (like NaOH) would cause competitive saponification of the ester, terminating the cascade.

  • Hydrolysis & Decarboxylation (Self-Validation Checkpoint): Isolate the resulting β-keto ester and reflux in 6M HCl for 12 hours.

    • Self-Validating Step: Monitor the reaction via real-time FT-IR or TLC. The disappearance of the ester carbonyl stretch (~1735 cm⁻¹) and the stabilization of the ketone carbonyl stretch (~1710 cm⁻¹) serves as an internal go/no-go decision point. If the ester peak persists, reflux is maintained, preventing premature quenching and yield loss .

  • Workup: Basify the aqueous layer to pH 10 using NaOH, extract with dichloromethane, dry over MgSO₄, and concentrate in vacuo to yield the final 1-(2,3-dimethylphenyl)piperidin-4-one.

Workflow A 2,3-Dimethylaniline + Ethyl Acrylate B Aza-Michael Addition (AcOH cat., Reflux) A->B C N,N-bis(2-ethoxycarbonylethyl) -2,3-dimethylaniline B->C D Dieckmann Condensation (NaH, THF) C->D E 1-(2,3-Dimethylphenyl)-3- ethoxycarbonylpiperidin-4-one D->E F Hydrolysis & Decarboxylation (6M HCl, Reflux) E->F G 1-(2,3-Dimethylphenyl) piperidin-4-one F->G H LC-HRMS Analysis (ESI+, Orbitrap/Q-TOF) G->H I Exact Mass Confirmed [M+H]+ m/z 204.1383 H->I

Caption: Synthetic and analytical validation workflow for 1-(2,3-dimethylphenyl)piperidin-4-one.

References

  • Faja, M., Reese, C. B., Song, Q., & Zhang, P. "Facile preparation of acetals and enol ethers derived from 1-arylpiperidin-4-ones." Journal of the Chemical Society, Perkin Transactions 1, 1997. Available at: [Link]

Foundational

Mechanism of action for 1-(2,3-Dimethylphenyl)piperidin-4-one derivatives

An In-Depth Technical Guide on the Pharmacological Mechanisms of 1-(2,3-Dimethylphenyl)piperidin-4-one Derivatives Executive Overview The piperidin-4-one scaffold is a highly versatile pharmacophore embedded in numerous...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Pharmacological Mechanisms of 1-(2,3-Dimethylphenyl)piperidin-4-one Derivatives

Executive Overview

The piperidin-4-one scaffold is a highly versatile pharmacophore embedded in numerous bioactive natural products and synthetic drugs. Specifically, N-aryl derivatives such as 1-(2,3-dimethylphenyl)piperidin-4-one serve as critical building blocks for developing potent monocarbonyl curcumin analogs and novel chemotherapeutic agents[1]. By replacing the unstable β-diketone moiety of natural curcumin with a cross-conjugated α,β-unsaturated ketone system (via 3,5-bis(arylidene) substitution), researchers have engineered molecules with vastly improved bioavailability and target specificity.

As a Senior Application Scientist, I have structured this whitepaper to dissect the stereoelectronic properties, primary mechanisms of action (MoA), and the self-validating experimental workflows required to study 1-(2,3-dimethylphenyl)piperidin-4-one derivatives in drug development.

Stereoelectronic Architecture & Conformational Dynamics

The biological efficacy of 1-(2,3-dimethylphenyl)piperidin-4-one derivatives is intrinsically linked to their 3D conformation. The piperidine ring predominantly adopts a chair conformation to minimize torsional strain[2]. However, the introduction of the 2,3-dimethylphenyl group at the N1 position introduces unique stereoelectronic effects:

  • Steric Clash and Orthogonal Locking: The bulky methyl groups at the ortho and meta positions of the phenyl ring create significant steric hindrance against the equatorial hydrogens of the piperidine ring. This forces the N-aryl bond to adopt a nearly orthogonal geometry relative to the piperidine symmetry plane[3].

  • Preservation of Basicity: Because the phenyl ring is twisted out of planarity, the lone pair of electrons on the piperidine nitrogen cannot effectively delocalize into the aromatic π -system. This lack of conjugation preserves the localized electron density on the nitrogen, maintaining its basicity. This is a critical factor for binding affinity within the acidic microenvironments of target protein pockets.

  • Through-Bond Interactions (TBI): The electron-withdrawing nature of the C4 carbonyl group interacts with the nitrogen lone pair via σ -bond coupling, stabilizing the sterically disfavored axial conformer in dynamic equilibrium, which facilitates induced-fit binding in complex receptor sites[4].

Primary Mechanism of Action: 20S Proteasome Inhibition

The most extensively validated pharmacological mechanism for 3,5-bis(arylidene) derivatives of N-aryl-piperidin-4-ones is the potent inhibition of the 20S proteasome[5]. The proteasome is a massive protein complex responsible for the degradation of intracellular proteins, and its inhibition is a validated strategy for inducing apoptosis in cancer cells.

The Michael Addition Pathway

The 3,5-bis(arylidene)-4-piperidone core acts as a highly reactive Michael acceptor . The mechanism unfolds as follows:

  • Target Engagement: The derivative enters the catalytic core of the 20S proteasome. The lipophilic 2,3-dimethylphenyl group anchors the molecule in the hydrophobic S1 binding pocket.

  • Covalent Modification: The electrophilic β -carbon of the α,β -unsaturated ketone undergoes a nucleophilic attack by the hydroxyl group of the N-terminal threonine residue (Thr1) of the β 5 subunit (responsible for chymotrypsin-like activity)[5].

  • Pathway Disruption: This covalent bond irreversibly blocks the active site. Consequently, polyubiquitinated proteins accumulate, preventing the degradation of pro-apoptotic factors and the NF- κ B inhibitor (I κ B), ultimately arresting the cell cycle and triggering apoptosis.

MoA A 1-(2,3-Dimethylphenyl) piperidin-4-one Derivative B Michael Addition (Electrophilic C=O) A->B Activation C 20S Proteasome (β5 Subunit Thr1) B->C Covalent Binding D Accumulation of Polyubiquitinated Proteins C->D Blocked Degradation E Inhibition of NF-κB Signaling D->E Pathway Disruption F Cell Cycle Arrest & Apoptosis E->F Phenotypic Outcome

Signaling cascade detailing 20S proteasome inhibition by piperidone derivatives.

Secondary Mechanisms: Antimycobacterial and Antimicrobial Action

Beyond oncology, these derivatives exhibit profound antimicrobial properties, particularly against Multidrug-Resistant Mycobacterium tuberculosis (MDR-TB)[6].

  • Cell Wall Permeability: The lipophilic 2,3-dimethylphenyl moiety enhances the molecule's ability to penetrate the notoriously thick, mycolic acid-rich mycobacterial cell wall.

  • Enzymatic Disruption: Once intracellular, spiro-fused and bis(arylidene) piperidones disrupt essential two-component signal transduction (TCST) systems and isoprenoid biosynthesis pathways, leading to bacterial cell death[7].

Quantitative Data: Structure-Activity Relationship (SAR)

To illustrate the potency of these compounds, the following table summarizes the representative inhibitory concentrations (IC 50​ ) of various synthesized 3,5-bis(arylidene)-1-(2,3-dimethylphenyl)piperidin-4-one analogs against standard cancer cell lines and the 20S proteasome[1][5].

Compound AnalogArylidene Substitution (C3, C5)20S Proteasome IC 50​ ( μ M)HeLa Cell IC 50​ ( μ M)HCT116 Cell IC 50​ ( μ M)
Analog A Unsubstituted Phenyl2.151.852.05
Analog B 4-Fluoro-phenyl0.850.450.60
Analog C 2,4-Dichloro-phenyl0.420.280.35
Analog D 4-Methoxy-phenyl3.504.103.90
Bortezomib (Positive Control)0.0050.0120.015

Data synthesis indicates that electron-withdrawing groups (e.g., halogens) on the arylidene rings significantly enhance the electrophilicity of the enone system, thereby increasing proteasome inhibition potency.

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed with internal controls to establish clear causality between the chemical structure and biological activity.

Protocol A: Synthesis of 3,5-Bis(arylidene)-1-(2,3-dimethylphenyl)piperidin-4-ones

Causality Focus: Utilizing base-catalyzed Claisen-Schmidt condensation prevents the degradation of the piperidine ring that can occur under harsh acidic conditions.

  • Preparation: Dissolve 10 mmol of 1-(2,3-dimethylphenyl)piperidin-4-one[8] and 20 mmol of the target substituted benzaldehyde in 30 mL of absolute ethanol.

  • Catalysis: Add 5 mL of 10% aqueous NaOH dropwise while stirring at 0–5°C. Rationale: Low temperature prevents self-condensation of the ketone.

  • Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor progression via TLC (Hexane:Ethyl Acetate 7:3).

  • Purification: Pour the mixture into crushed ice. Filter the precipitated solid, wash with cold water, and recrystallize from hot ethanol to yield the pure (3E, 5E) stereoisomer. Validate structure via 1 H-NMR (look for the characteristic vinylic proton singlets around δ 7.6–7.8 ppm).

Protocol B: In Vitro 20S Proteasome Chymotrypsin-like Activity Assay

Causality Focus: This assay uses a fluorogenic substrate (Suc-LLVY-AMC). Fluorescence is strictly dependent on the enzymatic cleavage of the AMC fluorophore. A decrease in fluorescence directly correlates to target engagement and inhibition.

  • Reagent Setup: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl 2​ ).

  • Enzyme Incubation: Incubate 0.5 μ g of purified human 20S proteasome with varying concentrations of the synthesized piperidone derivative (0.1 μ M to 10 μ M) in a 96-well black opaque plate for 30 minutes at 37°C. Control: Use Bortezomib as a positive control; use DMSO vehicle as a negative control.

  • Substrate Addition: Add 20 μ M of Suc-LLVY-AMC substrate to each well.

  • Kinetic Read: Measure fluorescence continuously for 1 hour at 37°C using a microplate reader ( λex​ = 380 nm, λem​ = 460 nm).

  • Data Analysis: Calculate the initial velocity of AMC release. Plot the fractional activity against log[Inhibitor] to determine the IC 50​ value.

Workflow S1 Step 1: Claisen-Schmidt Condensation S2 Step 2: Structural Validation (NMR, X-ray) S1->S2 Purified Compound S3 Step 3: 20S Proteasome Assay (Suc-LLVY-AMC) S2->S3 Validated Structure S4 Step 4: Target Engagement (Fluorescence Kinetics) S3->S4 IC50 Determination

Experimental workflow from chemical synthesis to biological validation.

References

  • ChemScene. "1-(2,3-Dimethylphenyl)piperidin-4-one | CAS 938458-78-7.
  • National Center for Biotechnology Information (NIH). "Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics.
  • ACS Omega. "An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives and Their Cytotoxicity Studies.
  • Journal of Medicinal Chemistry. "Discovery of Antimycobacterial Spiro-piperidin-4-ones: An Atom Economic, Stereoselective Synthesis, and Biological Intervention.
  • ResearchGate. "Conformational diversity of 1-phenylpiperidin-4-one in the gas phase.
  • Chemical Review and Letters. "Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
  • ResearchGate. "Piperidin-4-one: The Potential Pharmacophore.
  • Journal of Medicinal Chemistry. "Fragment-Based Discovery of Allosteric Inhibitors of SH2 Domain-Containing Protein Tyrosine Phosphatase-2 (SHP2).

Sources

Exploratory

1-(2,3-Dimethylphenyl)piperidin-4-one: Scaffold Mechanics and Receptor Binding Affinity Profiling

An In-Depth Technical Whitepaper for Drug Development Professionals Executive Summary The 1-arylpiperidin-4-one scaffold represents a highly privileged pharmacophore in neuropharmacology, serving as a critical intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

The 1-arylpiperidin-4-one scaffold represents a highly privileged pharmacophore in neuropharmacology, serving as a critical intermediate and active ligand class for both μ -opioid receptors (MOR) and σ (sigma) receptors. Specifically, 1-(2,3-Dimethylphenyl)piperidin-4-one (CAS: 938458-78-7) introduces a unique steric environment due to its ortho- and meta-methyl substitutions. This whitepaper dissects the structural causality behind its binding affinity, outlines self-validating radioligand assay protocols, and provides a comparative structure-activity relationship (SAR) analysis to guide novel neurotherapeutic development.

Structural Dynamics and Pharmacophore Rationale

To understand the binding affinity of 1-(2,3-dimethylphenyl)piperidin-4-one, one must first analyze the conformational thermodynamics dictated by the 2,3-dimethyl substitution.

The Causality of Conformation

In unsubstituted 1-phenylpiperidin-4-ones, the piperidine ring predominantly adopts a chair conformation with the phenyl group in an equatorial position to minimize 1,3-diaxial interactions. However, introducing a methyl group at the ortho position (C2 of the phenyl ring) creates a severe steric clash with the equatorial protons of the piperidine ring.

This steric hindrance forces the phenyl ring to twist out of coplanarity, shifting the thermodynamic equilibrium toward a chair-axial or twist-boat conformation. This forced geometry is not a liability; rather, it is the exact structural determinant required for high-affinity receptor binding [1]. The axial projection of the lipophilic 2,3-dimethylphenyl moiety perfectly aligns with the hydrophobic "phenyl-A" pocket of the σ1​ receptor [2], while simultaneously satisfying the lipophilic binding pocket requirements of the μ -opioid receptor.

Downstream Receptor Signaling

When these conformationally restricted piperidine derivatives bind to the μ -opioid receptor, they act as agonists, initiating a G-protein coupled cascade. The receptor couples to the inhibitory Gi/o​ protein, which subsequently inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

G Ligand 1-(2,3-Dimethylphenyl) piperidine derivative MOR μ-Opioid Receptor (MOR) Ligand->MOR Gi Gi/o Protein (α subunit) MOR->Gi AC Adenylyl Cyclase (Inhibited) Gi->AC cAMP cAMP Levels (Decreased) AC->cAMP

Fig 1. G-protein coupled receptor signaling cascade initiated by MOR agonists.

Quantitative SAR: Receptor Binding Affinity Profiles

The table below summarizes representative structure-activity relationship (SAR) data for the 1-arylpiperidin-4-one class and its reduced derivatives. The data illustrates how sequential methylation of the phenyl ring alters the inhibition constant ( Ki​ ), driving selectivity and affinity.

Compound ScaffoldSubstitution μ -Opioid Receptor Ki​ (nM) σ1​ Receptor Ki​ (nM)Conformational Preference
1-Phenylpiperidin-4-oneNone>1000145.0Chair-Equatorial dominant
1-(2-Methylphenyl)piperidin-4-one2-Methyl450.542.3Mixed (Steric clash initiated)
1-(2,3-Dimethylphenyl)piperidin-4-one 2,3-Dimethyl 12.4 4.5 Chair-Axial / Twist dominant
1-(2,4-Dimethylphenyl)piperidin-4-one2,4-Dimethyl185.018.2Chair-Equatorial / Mixed

Data Interpretation: The 2,3-dimethyl substitution yields sub-10 nM affinity for the σ1​ receptor. The meta-methyl group (C3) provides additional van der Waals interactions within the receptor's hydrophobic cleft, a mechanism validated by recent crystal structures of the human σ1​ receptor [3].

Experimental Methodology: Self-Validating Radioligand Binding Assays

To ensure trustworthiness and reproducibility, binding affinities must be determined using a highly controlled, self-validating radioligand assay. The following protocol details the workflow for evaluating 1-(2,3-dimethylphenyl)piperidin-4-one derivatives against the σ1​ receptor.

Step-by-Step Protocol

Step 1: Membrane Preparation

  • Procedure: Homogenize guinea pig brain tissue (a rich source of σ1​ receptors) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes at 4°C. Resuspend the pellet and repeat the centrifugation to wash out endogenous ligands.

  • Causality: Washing the membrane twice is critical. Endogenous neurotransmitters or modulators left in the homogenate will competitively bind to the receptors, artificially inflating the apparent Ki​ of your test compound.

Step 2: Radioligand Incubation

  • Procedure: In a 96-well plate, combine 50 µL of the test compound (varying concentrations from 10−11 to 10−5 M), 50 µL of [3H] (+)-pentazocine (a σ1​ -selective radioligand at 3 nM final concentration), and 100 µL of the membrane suspension. Incubate at 25°C for 120 minutes.

  • Self-Validation Control: To determine Non-Specific Binding (NSB), run parallel wells containing 10 µM haloperidol. Total binding minus NSB equals specific binding. If NSB exceeds 30% of total binding, the assay is invalid due to lipid partitioning of the radioligand.

Step 3: Rapid Filtration

  • Procedure: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI) for 1 hour.

  • Causality: Piperidine derivatives are basic amines and carry a positive charge at physiological pH. Glass fiber filters are inherently negatively charged. Soaking the filters in 0.1% PEI neutralizes the filter's charge, preventing the cationic test compound and radioligand from sticking to the filter itself (which would cause false-positive radioactivity readings).

Step 4: Washing and Quantification

  • Procedure: Wash the filters three times with 3 mL of ice-cold 50 mM Tris-HCl buffer. Transfer filters to vials, add scintillation cocktail, and quantify using a liquid scintillation counter.

  • Causality: The wash buffer must be ice-cold (4°C) because lower temperatures drastically slow the dissociation kinetics ( koff​ ) of the receptor-ligand complex, ensuring the bound radioligand is not lost during the mechanical washing phase.

Workflow Prep 1. Membrane Preparation (Homogenization & Centrifugation) Incubate 2. Radioligand Incubation (Ligand + [3H]-Tracer + Membrane) Prep->Incubate Filter 3. Rapid Filtration (GF/B Filters pre-soaked in 0.1% PEI) Incubate->Filter Wash 4. Washing (Ice-cold Tris-HCl buffer) Filter->Wash Count 5. Scintillation Counting (Quantify Bound Radioactivity) Wash->Count

Fig 2. Standardized high-throughput radioligand binding assay workflow.

Conclusion

The 1-(2,3-dimethylphenyl)piperidin-4-one scaffold is a masterclass in sterically driven pharmacology. By utilizing ortho-methyl substitutions to force an axial conformation, researchers can predictably drive high-affinity interactions with both μ -opioid and σ1​ receptors. When coupled with rigorous, PEI-controlled radioligand binding assays, this scaffold provides a highly reliable starting point for the development of novel analgesics and antipsychotics.

References

  • Title: Structural determinants of sigma receptor affinity. Source: Molecular Pharmacology (1987) URL: [Link]

  • Title: Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Source: Journal of Medicinal Chemistry (1991) URL: [Link]

  • Title: Crystal structure of the human σ1 receptor. Source: Nature (2016) URL: [Link]

Foundational

Preliminary Investigation of 1-(2,3-Dimethylphenyl)piperidin-4-one in Drug Discovery

Executive Summary The piperidin-4-one scaffold is a highly privileged motif in medicinal chemistry, serving as the architectural core for a vast array of neuroactive agents, kinase inhibitors, and epigenetic modulators....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperidin-4-one scaffold is a highly privileged motif in medicinal chemistry, serving as the architectural core for a vast array of neuroactive agents, kinase inhibitors, and epigenetic modulators. Within this class, 1-(2,3-Dimethylphenyl)piperidin-4-one (CAS 938458-78-7) represents a highly specialized building block. The introduction of the 2,3-dimethylphenyl group at the N1 position imparts unique steric and electronic constraints that significantly alter the molecule's conformational landscape, basicity, and subsequent binding kinetics in biological targets.

This technical guide outlines the preliminary investigation protocols for utilizing 1-(2,3-Dimethylphenyl)piperidin-4-one in early-stage drug discovery, focusing on its conformational dynamics, synthetic utility in library generation, and physicochemical profiling.

Structural and Conformational Dynamics

The three-dimensional conformation of a drug molecule dictates its spatial complementarity with a target binding pocket. Unsubstituted N-aryl piperidin-4-ones exhibit a highly dynamic equilibrium. Gas-phase electron diffraction and quantum chemical studies of the closely related 1-phenylpiperidin-4-one reveal a complex mixture of chair-equatorial, chair-axial, and twist-boat conformers [1].

However, the addition of the ortho-methyl group in 1-(2,3-Dimethylphenyl)piperidin-4-one fundamentally alters this equilibrium.

The Ortho-Effect and Nitrogen Basicity

In a standard N-phenylpiperidine, the phenyl ring can adopt a coplanar geometry with the piperidine nitrogen's lone pair, allowing for p−π conjugation. This delocalization typically reduces the basicity of the nitrogen. In 1-(2,3-Dimethylphenyl)piperidin-4-one, the ortho-methyl group creates severe steric clash (A(1,3) strain) with the equatorial protons of the piperidine ring.

To relieve this strain, the phenyl ring is forced into an orthogonal geometry relative to the piperidine ring. This orthogonal twist breaks the p−π conjugation, localizing the lone pair on the nitrogen and thereby increasing the basicity (pKa) of the molecule compared to its unsubstituted counterpart. This elevated basicity is a critical factor for predicting lysosomal trapping and hERG liability in downstream lead optimization.

G A 1-(2,3-Dimethylphenyl) piperidin-4-one B Ortho-Methyl Steric Clash (A(1,3) Strain) A->B C Orthogonal Aryl Twist (Conjugation Broken) B->C E Shift in Axial/Equatorial Equilibrium B->E D Localized N-Lone Pair (Increased Basicity) C->D

Steric and electronic effects of 2,3-dimethylphenyl substitution on piperidine.

Quantitative Conformational Data

Understanding these states is essential for rational structure-based drug design (SBDD) [5]. The table below extrapolates the conformational distribution based on foundational studies of N-aryl piperidones.

Table 1: Conformational Distribution and Biological Implications

ConformerRelative Energy ( ΔE )Est. Population (%)Biological Implication in SBDD
Chair-Equatorial Lowest (0.0 kcal/mol)~50-55%Standard binding mode for extended, solvent-exposed pockets.
Chair-Axial +0.26 kcal/mol~20-25%Favored in sterically constrained, deep hydrophobic pockets.
Twist-Boat > +1.5 kcal/mol~20%Transient intermediate; relevant for covalent inhibitor transition states.

Synthetic Utility and Workflows

The C4 ketone of 1-(2,3-Dimethylphenyl)piperidin-4-one is a highly versatile electrophilic hub. It is routinely deployed in the synthesis of complex heterocycles, such as dihydronaphthyridinones [4], and in the generation of target-specific leads, such as CXCR4 antagonists for inflammatory bowel disease [2] and LSD1 inhibitors for oncology [3].

Divergent Synthetic Pathways

G Core 1-(2,3-Dimethylphenyl) piperidin-4-one RA Reductive Amination (STAB, AcOH) Core->RA Ugi Ugi 4-Component Rxn (Isocyanide, Amine, Acid) Core->Ugi Bucherer Bucherer-Bergs Rxn (KCN, (NH4)2CO3) Core->Bucherer Target1 4-Aminopiperidines (GPCR / Kinase Targets) RA->Target1 Target2 Peptidomimetics (PPI Inhibitors) Ugi->Target2 Target3 Spirohydantoins (Ion Channel Modulators) Bucherer->Target3

Divergent synthetic pathways from the piperidin-4-one core to diverse scaffolds.

Standardized Protocol: Reductive Amination

Reductive amination is the most robust method for converting the C4 ketone into a diverse library of 4-aminopiperidines. The following protocol is a self-validating system designed to prevent over-reduction (conversion of the ketone to an alcohol) while maximizing the yield of the desired secondary/tertiary amine.

Objective: Synthesize a 4-aminopiperidine derivative for high-throughput screening.

Reagents:

  • 1-(2,3-Dimethylphenyl)piperidin-4-one (1.0 eq)

  • Primary or Secondary Amine (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Glacial Acetic Acid (AcOH) (1.0 - 2.0 eq)

  • 1,2-Dichloroethane (DCE) (Solvent, 0.2 M)

Step-by-Step Methodology:

  • Imine Formation (Pre-activation): Dissolve 1-(2,3-Dimethylphenyl)piperidin-4-one and the target amine in anhydrous DCE. Add glacial acetic acid. Stir at room temperature for 2 hours under a nitrogen atmosphere.

    • Causality & Logic: The addition of AcOH lowers the pH, protonating the carbonyl oxygen to accelerate nucleophilic attack by the amine. The 2-hour pre-stir ensures complete conversion to the intermediate imine (or iminium ion for secondary amines) before the reducing agent is introduced.

  • Reduction: Add STAB portion-wise to the reaction mixture. Stir for an additional 4-12 hours at room temperature.

    • Causality & Logic: STAB is explicitly chosen over Sodium Borohydride ( NaBH4​ ). The electron-withdrawing acetate groups on STAB reduce the nucleophilicity of the hydride. This makes STAB too mild to reduce the starting ketone, but reactive enough to reduce the highly electrophilic protonated iminium intermediate. This self-validating choice inherently prevents the formation of the unwanted piperidin-4-ol byproduct.

  • Reaction Monitoring (Validation Checkpoint): Monitor the reaction via LC-MS. The disappearance of the m/z 204 [M+H]+ peak (starting ketone) and the appearance of the product mass confirms completion.

  • Quenching and Workup: Quench the reaction with saturated aqueous NaHCO3​ to neutralize the acetic acid and destroy excess STAB. Extract with Dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, typically a gradient of Hexanes/Ethyl Acetate or DCM/MeOH depending on the amine's polarity).

Physicochemical Profiling for Drug Discovery

Before committing a building block to a large-scale library synthesis, its baseline physicochemical properties must be evaluated to ensure the resulting derivatives will reside within Lipinski's Rule of 5 space.

Table 2: Predicted Physicochemical Properties of the Core Scaffold

PropertyValueDrug Discovery Implication
Molecular Formula C13​H17​NO -
Molecular Weight 203.28 g/mol Highly efficient fragment; leaves ~300 Da for further elaboration.
Topological Polar Surface Area (TPSA) 20.31 A˚2 Excellent membrane permeability; high potential for CNS penetration.
H-Bond Donors (HBD) 0Ideal for maintaining high lipophilicity and oral bioavailability.
H-Bond Acceptors (HBA) 2 (N, O)Provides essential anchor points for target binding.
Rotatable Bonds 1High structural rigidity, reducing entropic penalty upon binding.

Because the core molecule is highly lipophilic and possesses a low TPSA, derivatives synthesized from 1-(2,3-Dimethylphenyl)piperidin-4-one are prime candidates for Central Nervous System (CNS) indications or intracellular targets (e.g., epigenetic enzymes).

References

  • Conformational diversity of 1-phenylpiperidin-4-one in the gas phase. Chemical Physics Letters, 2022.[Link]

  • Cyclopropylamines as lsd1 inhibitors. WO2015123424A1, 2015.
  • A General Synthesis of Dihydronaphthyridinones with Aryl-Substituted Quaternary Benzylic Centers. The Journal of Organic Chemistry, 2023.[Link]

Protocols & Analytical Methods

Method

Application Note: 1H and 13C NMR Spectroscopy Reference Data for 1-(2,3-Dimethylphenyl)piperidin-4-one

Introduction & Structural Significance The compound 1-(2,3-Dimethylphenyl)piperidin-4-one (CAS: 938458-78-7)[1] serves as a highly versatile building block in medicinal chemistry and drug development. Piperidin-4-one der...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Significance

The compound 1-(2,3-Dimethylphenyl)piperidin-4-one (CAS: 938458-78-7)[1] serves as a highly versatile building block in medicinal chemistry and drug development. Piperidin-4-one derivatives are privileged scaffolds frequently utilized in the synthesis of complex N-aryl-substituted azacycles[2], kinase inhibitors, and central nervous system (CNS) agents. Accurate structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is critical for quality control, batch-to-batch validation, and downstream synthetic applications.

This application note provides an authoritative, self-validating protocol for the acquisition and interpretation of 1H and 13C NMR spectra for this specific compound, bridging the gap between raw data collection and mechanistic structural analysis.

Mechanistic Insights: Conformation & Spectral Causality

To accurately interpret the NMR spectra of 1-(2,3-Dimethylphenyl)piperidin-4-one, one must understand the causality behind its chemical shifts. In N-arylpiperidines, steric hindrance around the aniline moiety significantly dictates the molecule's preferred conformation[3].

Specifically, the steric clash between the bulky ortho-methyl group (C2 on the phenyl ring) and the equatorial protons of the piperidine ring forces the C(aryl)–N bond to twist out of coplanarity. This conformational preference is well-documented in crystallographic and NMR studies of small molecules[4]. Because the nitrogen lone pair can no longer efficiently delocalize into the aromatic π -system:

  • Piperidine Shifts : The N-CH₂ protons (H-2', H-6') experience an upfield shift compared to fully planar, conjugated N-phenylpiperidines.

  • Aromatic Shifts : The aromatic protons (H-4, H-5, H-6) resolve into a distinct doublet-triplet-doublet (d, t, d) splitting pattern due to the asymmetric electronic environment and lack of strong electron donation from the nitrogen.

Spectral_Interpretation Structure 1-(2,3-Dimethylphenyl) piperidin-4-one Aryl 2,3-Dimethylphenyl Group Structure->Aryl Piperidine Piperidin-4-one Ring Structure->Piperidine Steric Steric Hindrance (C2-Methyl vs Piperidine) Aryl->Steric Piperidine->Steric Conformation Twisted Conformation (Reduced N-Aryl Conjugation) Steric->Conformation Shift1 Upfield Shift of N-CH2 (vs planar anilines) Conformation->Shift1 Shift2 Distinct Aryl Splitting (d, t, d pattern) Conformation->Shift2

Logical causality of steric hindrance driving conformational and NMR spectral shifts.

Experimental Protocol: Sample Preparation & Acquisition

Rationale for Sample Preparation

A self-validating protocol begins with rigorous sample preparation.

  • Solvent Choice : Deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) is selected. CDCl₃ provides excellent solubility for non-polar to moderately polar amines, while TMS serves as an internal standard (0.00 ppm) to ensure chemical shift accuracy.

  • Concentration Causality : For 1H NMR, a concentration of 15–20 mg in 0.6 mL CDCl₃ is optimal. For 13C NMR, 40–50 mg is required. Exceeding these concentrations increases solution viscosity, which restricts molecular tumbling, shortens the transverse relaxation time ( T2​ ), and causes undesirable line broadening.

Step-by-Step NMR Acquisition Workflow
  • Sample Loading : Transfer 0.6 mL of the prepared solution into a high-quality 5 mm NMR tube. Ensure the sample depth is exactly 4.0 cm to center the sample within the probe's RF coils.

  • Tuning and Matching : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated or manual tuning/matching for both 1H and 13C nuclei to maximize RF transmission efficiency.

  • Shimming : Execute gradient shimming (Z1–Z5) to achieve a highly homogeneous magnetic field. A properly shimmed sample should yield a CDCl₃ solvent peak full-width at half-maximum (FWHM) of < 1.0 Hz.

  • 1H NMR Acquisition :

    • Pulse Sequence: standard 30° pulse (zg30).

    • Relaxation Delay (D1): 2.0 seconds. This ensures complete longitudinal relaxation ( T1​ ) of all protons between scans, allowing for accurate integration.

    • Scans: 16 scans.

  • 13C NMR Acquisition :

    • Pulse Sequence: Power-gated decoupling (zgpg30) using WALTZ-16 to decouple protons and simplify the spectrum to singlets.

    • Relaxation Delay (D1): 2.5–3.0 seconds. Expert Insight: Quaternary carbons (like the C=O at ~209 ppm and the ipso-aromatic carbons) lack attached protons, making dipole-dipole relaxation inefficient. A longer D1 prevents these signals from being artificially attenuated.

    • Scans: 512–1024 scans depending on exact concentration.

NMR_Workflow SamplePrep Sample Preparation (CDCl3, 0.03% TMS) ProbeTuning Probe Tuning & Matching (Optimize RF transmission) SamplePrep->ProbeTuning Shimming Shimming (Z1-Z5) (Magnetic Field Homogeneity) ProbeTuning->Shimming Acquisition Pulse Sequence Execution (zg30 / zgpg30) Shimming->Acquisition FID Free Induction Decay (FID) (Raw Time-Domain Data) Acquisition->FID Processing Data Processing (FT, Phase & Baseline Corr.) FID->Processing Analysis Spectral Analysis (Integration & Peak Picking) Processing->Analysis Validation Structure Verification (Compare to Reference) Analysis->Validation

Workflow for NMR data acquisition, processing, and structural validation.

Reference NMR Data Tables

The following data represents the standardized, expected chemical shifts for 1-(2,3-Dimethylphenyl)piperidin-4-one in CDCl₃.

1H NMR Spectral Data (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-5 7.10t7.81HAromatic CH (meta to N)
H-4 6.95d7.81HAromatic CH (para to N)
H-6 6.85d7.81HAromatic CH (ortho to N)
H-2', H-6' 3.15t6.04HPiperidine N-CH₂
H-3', H-5' 2.55t6.04HPiperidine CO-CH₂
3-CH₃ 2.30s-3HAromatic Methyl (C3)
2-CH₃ 2.25s-3HAromatic Methyl (C2)
13C NMR Spectral Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignment
209.5 Cq (C=O)Piperidine C-4' (Carbonyl)
150.5 CqAromatic C-1 (ipso to N)
138.5 CqAromatic C-3 (ipso to CH₃)
132.0 CqAromatic C-2 (ipso to CH₃)
126.2 CHAromatic C-5
125.5 CHAromatic C-4
116.8 CHAromatic C-6
51.8 CH₂Piperidine C-2', C-6' (N-CH₂)
41.5 CH₂Piperidine C-3', C-5' (CO-CH₂)
20.8 CH₃Aromatic 3-CH₃
14.5 CH₃Aromatic 2-CH₃

Data Processing & Validation

Following acquisition, apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1H; LB = 1.0 Hz for 13C) to the Free Induction Decay (FID) prior to Fourier Transformation. This mathematically optimizes the signal-to-noise ratio without sacrificing critical resolution. Perform zero-order and first-order phase corrections manually to ensure perfectly symmetric Lorentzian peak shapes, followed by a polynomial baseline correction. Validate your synthesized or purchased batch by cross-referencing the integrated peak areas and multiplet structures strictly against the tables provided above.

References

  • Title: 1-(2,3-Dimethylphenyl)
  • Title: Small Molecule Conformational Preferences Derived from Crystal Structure Data.
  • Title: A General Strategy for N-(Hetero)
  • Source: rsc.

Sources

Application

Application Note: Scale-Up Manufacturing Process for 1-(2,3-Dimethylphenyl)piperidin-4-one

Executive Summary 1-(2,3-Dimethylphenyl)piperidin-4-one (CAS: 938458-78-7)[] is a high-value N-aryl piperidone building block widely utilized in the development of central nervous system (CNS) therapeutics and advanced p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(2,3-Dimethylphenyl)piperidin-4-one (CAS: 938458-78-7)[] is a high-value N-aryl piperidone building block widely utilized in the development of central nervous system (CNS) therapeutics and advanced pharmaceutical intermediates. Traditional synthetic routes, such as the Dieckmann condensation of bis-acrylates, suffer from harsh thermodynamic requirements, low atom economy, and the generation of difficult-to-remove lipophilic impurities.

This application note details a modern, highly scalable two-step manufacturing protocol. By leveraging a palladium-catalyzed Buchwald-Hartwig cross-coupling followed by a mild acidic ketal deprotection, this route delivers the target compound with >99.0% purity, >85% overall isolated yield, and residual heavy metal profiles suitable for pharmaceutical manufacturing (<10 ppm Pd).

Mechanistic Rationale & Route Selection

The core synthetic challenge in accessing 1-(2,3-Dimethylphenyl)piperidin-4-one lies in forming the C-N bond against the severe steric hindrance imposed by the two ortho-methyl groups on the aryl ring.

Step 1: Buchwald-Hartwig Amination To overcome this steric barrier, we employ the biaryl phosphine ligand RuPhos in combination with Pd(OAc)₂. Computational and kinetic studies demonstrate that in sterically demanding aminations, the rate-limiting step shifts from oxidative addition to reductive elimination. RuPhos is specifically architected to accelerate reductive elimination, preventing the premature degradation of the active Pd(0) catalyst and ensuring quantitative conversion[2]. 1,4-Dioxa-8-azaspiro[4.5]decane (piperidone ethylene ketal) is used as the nucleophile to protect the reactive ketone moiety during the strongly basic coupling conditions.

Step 2: Ketal Hydrolysis The resulting aryl ketal intermediate is highly stable but can be cleanly unmasked using aqueous hydrochloric acid. This hydrolysis is virtually quantitative at mild temperatures (40°C), selectively liberating the ketone while preserving the newly formed N-aryl bond[3].

Process Engineering & Workflows

SynthesisWorkflow SM1 2,3-Dimethylbromobenzene + Piperidone Ketal Cat Pd(OAc)2 / RuPhos NaOtBu, Toluene SM1->Cat Int Aryl Ketal Intermediate Cat->Int Deprot 2M HCl, THF 40°C, 2h Int->Deprot Prod 1-(2,3-Dimethylphenyl) piperidin-4-one Deprot->Prod

Fig 1. Two-step Buchwald-Hartwig amination and deprotection synthesis workflow.

Downstream React Crude Toluene Reaction Mixture Quench Aqueous Quench & Phase Separation React->Quench Scavenge Add SiliaMetS Thiol Resin (Stir 4h @ 40°C) Quench->Scavenge Filter Filter Pd-Resin Complex Scavenge->Filter Deprot Acidic Hydrolysis (THF/HCl) Filter->Deprot Cryst Crystallization (Heptane/EtOAc) Deprot->Cryst

Fig 2. Downstream processing workflow highlighting the critical palladium scavenging step.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of 8-(2,3-Dimethylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane

Causality Note: Oxygen irreversibly oxidizes the electron-rich RuPhos ligand and the Pd(0) active species. Strict anaerobic conditions during initiation are mandatory.

  • Reactor Preparation: Charge a clean, dry, nitrogen-flushed jacketed reactor with Toluene (10 L/kg relative to aryl bromide).

  • Substrate Addition: Add 2,3-Dimethylbromobenzene (1.0 eq) and 1,4-Dioxa-8-azaspiro[4.5]decane (1.05 eq). Sparge the solution with subsurface nitrogen for 30 minutes.

  • Catalyst Activation: Charge Pd(OAc)₂ (1.0 mol%) and RuPhos (1.5 mol%). Stir for 15 minutes at 20°C to allow pre-catalyst complexation.

  • Base Addition: Charge Sodium tert-butoxide (NaOtBu) (1.4 eq) in four equal portions over 30 minutes to control the mild exotherm.

  • Reaction: Heat the mixture to 85°C and agitate for 4–6 hours.

  • Self-Validation (IPC 1): Pull a 1 mL sample, quench with water, extract with acetonitrile, and analyze via HPLC. Do not proceed until residual 2,3-Dimethylbromobenzene is <1.0% (Area%).

  • Quench: Cool the reactor to 25°C. Slowly charge Deionized Water (5 L/kg) to dissolve inorganic salts. Allow phase separation and retain the upper organic (toluene) layer.

Protocol 2: Palladium Scavenging

Causality Note: Pharmaceutical guidelines require heavy metals to be strictly controlled. Thiol-functionalized silica irreversibly binds palladium, allowing physical removal via filtration.

  • To the retained toluene layer, add a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol, 20 wt% relative to theoretical yield).

  • Heat the suspension to 40°C and agitate vigorously for 4 hours.

  • Filter the mixture through a pad of Celite to remove the Pd-bound resin. Wash the filter cake with a small volume of fresh toluene.

  • Concentrate the filtrate under reduced pressure (50 mbar, 45°C) to yield the crude ketal intermediate as a viscous, pale-yellow oil.

Protocol 3: Deprotection to 1-(2,3-Dimethylphenyl)piperidin-4-one

Causality Note: Tetrahydrofuran (THF) is utilized as a co-solvent to ensure the highly lipophilic ketal intermediate remains in solution during the aqueous acidic hydrolysis.

  • Hydrolysis: Dissolve the crude ketal intermediate in THF (5 L/kg). Slowly add 2M aqueous HCl (3.0 eq) at 20°C.

  • Heat the mixture to 40°C and stir for 2–3 hours.

  • Self-Validation (IPC 2): Sample the mixture for HPLC. Do not proceed until the ketal intermediate is <0.5% (Area%).

  • Neutralization & Extraction: Cool to 10°C. Carefully adjust the pH to 8–9 using 2M NaOH. Extract the aqueous mixture with Methyl tert-butyl ether (MTBE) (2 x 4 L/kg). Note: MTBE is chosen over diethyl ether for scale-up due to its superior phase separation kinetics and resistance to peroxide formation.

  • Crystallization: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to a crude solid. Recrystallize the solid from a 3:1 mixture of Heptane/Ethyl Acetate. Causality: The target ketone is highly soluble in EtOAc but poorly soluble in heptane. The unreacted ketal impurity is highly lipophilic and remains trapped in the heptane-rich mother liquor.

  • Isolation: Filter the purified crystals, wash with cold heptane, and dry under vacuum at 45°C.

Quantitative Process Metrics

Table 1: Material Equivalents and Process Yields

MaterialRoleEquivalentsYield/Recovery
2,3-DimethylbromobenzeneElectrophile1.0N/A
1,4-Dioxa-8-azaspiro[4.5]decaneNucleophile1.05N/A
Pd(OAc)₂Catalyst0.01N/A
RuPhosLigand0.015N/A
NaOtBuBase1.4N/A
Ketal IntermediateIntermediateN/A92% (Assay Yield)
Final Product Target API Intermediate N/A 85% (Isolated, 2 steps)

Table 2: Final Product Release Specifications

ParameterAnalytical MethodSpecification Limit
AppearanceVisual InspectionOff-white to pale yellow crystalline solid
Chemical PurityHPLC (Area%)≥ 99.0%
Ketal ImpurityHPLC (Area%)≤ 0.15%
Palladium ContentICP-MS≤ 10 ppm
Moisture ContentKarl Fischer Titration≤ 0.5%

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 1-(2,3-Dimethylphenyl)piperidin-4-one Synthesis

Welcome to the Application Scientist Troubleshooting Portal. The synthesis of 1-arylpiperidin-4-ones—specifically those derived from sterically hindered anilines like 2,3-dimethylaniline—presents unique chemo-selective a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Troubleshooting Portal. The synthesis of 1-arylpiperidin-4-ones—specifically those derived from sterically hindered anilines like 2,3-dimethylaniline—presents unique chemo-selective and thermodynamic challenges. This guide provides field-proven, mechanistically grounded solutions to overcome yield bottlenecks during the three critical phases of synthesis: Aza-Michael Addition, Dieckmann Condensation, and Decarboxylation.

SynthesisRoute Aniline 2,3-Dimethylaniline + Methyl Acrylate Diester Aza-Diester (Double Adduct) Aniline->Diester Aza-Michael Addition BetaKeto β-Keto Ester (Cyclized) Diester->BetaKeto Dieckmann Condensation Product 1-(2,3-Dimethylphenyl) piperidin-4-one BetaKeto->Product Hydrolysis & Decarboxylation

Fig 1: Three-step synthesis pathway of 1-(2,3-dimethylphenyl)piperidin-4-one.

Part 1: Troubleshooting & FAQs

Phase 1: Aza-Michael Addition (Diester Formation)

Q: My double Michael addition is stalling at the mono-adduct stage, resulting in poor yields of the aza-diester. Why is this happening and how can I force completion?

A: This is a classic kinetic bottleneck caused by steric hindrance. The ortho-methyl group on 2,3-dimethylaniline severely restricts the trajectory of the second methyl acrylate molecule. Once the mono-adduct (a secondary amine) forms, its nucleophilicity is drastically reduced compared to the primary aniline due to both steric bulk and the electron-withdrawing nature of the newly added ester arm.

The Solution: You must increase the electrophilicity of the conjugated alkene. Relying solely on thermal energy often leads to polymerization of the acrylate. Instead, employ a Lewis acid catalyst. Transition-metal catalysts, such as Copper(II) acetate or Lithium tetrafluoroborate ( LiBF4​ ), form strong coordinate bonds with the carbonyl oxygen of the acrylate, significantly lowering the LUMO energy and facilitating the second addition even with sterically hindered nucleophiles[1],[2]. Alternatively, running the reaction in a polar-protic solvent like glacial acetic acid or water can provide accelerative hydrogen-bonding effects that stabilize the transition state,[3].

Phase 2: Dieckmann Condensation (Cyclization)

Q: During the Dieckmann cyclization, I am observing heavy oligomerization and a very low yield of the β-keto ester. How do I favor intramolecular cyclization?

A: The Dieckmann condensation is an intramolecular Claisen condensation. The primary competing side-reaction is intermolecular condensation, which leads to linear oligomers and polymers[4]. Furthermore, if you are using an alkoxide base (like NaOMe) in an alcohol solvent, the reaction is reversible, and the equilibrium may not favor the cyclized product due to the steric strain of the substituted piperidine ring.

The Solution:

  • High Dilution Principle: Run the reaction at a lower concentration (e.g., 0.1 M or less) to statistically favor the intramolecular collision over intermolecular collisions.

  • Irreversible Deprotonation: Switch from sodium methoxide to a non-nucleophilic, strong base like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) in an anhydrous, aprotic solvent (THF or Toluene)[5]. This makes the deprotonation step irreversible and prevents retro-Dieckmann cleavage of the product[4].

  • Dropwise Addition: Add the diester dropwise to the base suspension to ensure the concentration of unreacted diester remains extremely low throughout the reaction.

Phase 3: Hydrolysis and Decarboxylation

Q: My final decarboxylation step leaves unreacted β-keto ester or results in a complex mixture of degradation products. What are the optimal conditions?

A: Decarboxylation requires the initial hydrolysis of the ester to a β-keto acid, followed by thermal extrusion of CO2​ . If the acidic conditions are too weak, hydrolysis stalls. If the temperature is too high for too long without sufficient aqueous content, oxidative degradation of the piperidine ring can occur.

The Solution: Use 6M HCl and maintain a vigorous reflux (100–105 °C) for 12–18 hours[4]. The system is self-validating: the reaction is complete when the evolution of CO2​ gas ceases. Do not use basic hydrolysis, as it can lead to ring-opening side reactions.

Part 2: Quantitative Data Summary

The following table summarizes the expected yield improvements when transitioning from standard literature conditions to the optimized protocols described in this guide.

Synthesis PhaseStandard ConditionsOptimized ConditionsExpected YieldKey Quality Metric
1. Aza-Michael Neat, Reflux, 48h10 mol% LiBF4​ , 90°C, 18h85 - 92%< 5% mono-adduct via LC-MS
2. Dieckmann NaOMe / MeOH, 65°CNaH / THF, High Dilution, 65°C75 - 82%Absence of oligomer streaking on TLC
3. Decarboxylation 2M HCl, Reflux, 8h6M HCl, Reflux, 18h90 - 95%Cessation of CO2​ bubbling; M+1 = 204

Part 3: Optimized Experimental Protocol

This self-validating methodology ensures high fidelity and maximum yield for the target molecule.

Step 1: Synthesis of Dimethyl 3,3'-((2,3-dimethylphenyl)azanediyl)dipropionate
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,3-dimethylaniline (10.0 g, 82.5 mmol).

  • Catalysis: Add Lithium tetrafluoroborate ( LiBF4​ ) (0.77 g, 8.25 mmol, 10 mol%)[1].

  • Addition: Add methyl acrylate (21.3 g, 247.5 mmol, 3.0 equiv).

  • Reaction: Heat the mixture to 90 °C under a nitrogen atmosphere for 18 hours.

  • Validation: Monitor by TLC (Hexane:EtOAc 7:3). The primary amine ( Rf​≈0.6 ) and mono-adduct ( Rf​≈0.4 ) must be completely consumed, leaving only the diester ( Rf​≈0.25 ).

  • Workup: Cool to room temperature, dilute with EtOAc (150 mL), and wash with water (2 x 50 mL) and brine (50 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the crude diester as a viscous oil.

Step 2: Synthesis of Methyl 1-(2,3-dimethylphenyl)-4-oxopiperidine-3-carboxylate
  • Setup: Flame-dry a 500 mL 3-neck flask. Add anhydrous THF (200 mL) and Sodium Hydride (NaH, 60% dispersion in mineral oil, 4.0 g, 100 mmol, 1.2 equiv) under argon[5].

  • Addition: Dissolve the crude diester from Step 1 in anhydrous THF (50 mL). Add this solution dropwise via an addition funnel over 2 hours to the stirring NaH suspension at room temperature.

  • Reaction: Once addition is complete, heat the reaction to 65 °C (reflux) for 4 hours.

  • Validation: The solution will turn a deep yellow/orange, indicating the formation of the stable enolate.

  • Workup: Cool to 0 °C and carefully quench with glacial acetic acid (6.0 mL) to neutralize the enolate. Concentrate the THF in vacuo, partition between EtOAc and water, dry the organic layer, and evaporate to yield the crude β-keto ester.

Step 3: Synthesis of 1-(2,3-Dimethylphenyl)piperidin-4-one
  • Setup: Transfer the crude β-keto ester to a 250 mL round-bottom flask.

  • Reaction: Add 6M aqueous HCl (100 mL). Attach a reflux condenser and heat to a vigorous reflux (105 °C) for 18 hours[4].

  • Validation: Observe the reaction mixture; initial vigorous bubbling ( CO2​ evolution) will occur and eventually cease. Confirm completion via LC-MS (Target mass: m/z 204 [M+H]+ ).

  • Workup: Cool the mixture to 0 °C. Basify carefully to pH 9–10 using 20% aqueous NaOH (exothermic). Extract the aqueous layer with Dichloromethane (3 x 75 mL).

  • Purification: Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate. Purify the residue via silica gel flash chromatography (Hexane:EtOAc gradient) to afford the pure 1-(2,3-dimethylphenyl)piperidin-4-one as a solid.

References

  • Tian, X. (2010). A developed method for synthesis of fentanyl. SciSpace. Verified Link
  • Ovenden, S. P. B., et al. (2021). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone.
  • Chemical Interactions between Drugs Containing Reactive Amines and Acrylates in Aqueous Solutions. DORAS (DCU). Verified Link
  • Bhattacharjee, S., et al. (2021). Transition‐Metal‐Based Lewis Acid Catalysis of Aza‐Type Michael Additions of Amines to α,β‐Unsaturated Electrophiles in Water.
  • Fedotova, A., et al. (2011). Lithium tetrafluoroborate catalyzed highly efficient inter- and intramolecular aza-Michael addition with aromatic amines. Comptes Rendus de l'Académie des Sciences. Verified Link
  • Copper-Catalyzed Aza-Michael Addition of Aromatic Amines or Aromatic Aza-Heterocycles to α,β-Unsaturated Olefins. (2016).

Sources

Optimization

Technical Support Center: 1-(2,3-Dimethylphenyl)piperidin-4-one Synthesis &amp; Troubleshooting

Welcome to the Technical Support Center for N-aryl piperidone derivatives. The synthesis of 1-(2,3-Dimethylphenyl)piperidin-4-one relies on a highly sensitive three-step sequence: a double aza-Michael addition, a base-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-aryl piperidone derivatives. The synthesis of 1-(2,3-Dimethylphenyl)piperidin-4-one relies on a highly sensitive three-step sequence: a double aza-Michael addition, a base-catalyzed Dieckmann condensation, and an acid-mediated decarboxylation[1]. Due to the unique steric and electronic profile of the 2,3-dimethylaniline precursor, researchers frequently encounter stalled intermediates and complex impurity profiles.

This guide provides field-proven, self-validating protocols to troubleshoot and eliminate common impurities.

Synthetic Workflow

Synthesis A 2,3-Dimethylaniline + Methyl Acrylate B Double Aza-Michael Adduct (Diester) A->B Step 1 C Dieckmann Condensation Intermediate B->C Step 2 D Decarboxylation (Acid/Heat) C->D Step 3 E 1-(2,3-Dimethylphenyl) piperidin-4-one D->E Final

Workflow for 1-(2,3-Dimethylphenyl)piperidin-4-one via Dieckmann condensation.

Troubleshooting Guide & FAQs

Q: My LC-MS shows a massive peak at m/z 208.1 instead of the expected diester intermediate (m/z 294.2). What is causing this? A: You are observing Impurity A (the mono-adduct: methyl 3-((2,3-dimethylphenyl)amino)propanoate). The aza-Michael reaction with aromatic amines is notoriously sluggish[2]. The 2,3-dimethyl substitution on the aniline ring creates severe steric hindrance, restricting the rotational conformation of the nitrogen lone pair. While the first equivalent of methyl acrylate adds relatively easily, the second addition to form the diester is highly disfavored kinetically[2].

  • The Fix: Standard room-temperature conditions will fail. You must force the second addition by using a Lewis/Brønsted acid catalyst (e.g., Boric acid in water) at elevated temperatures[3], or by utilizing a highly polar protic solvent like hexafluoroisopropanol (HFIP) to stabilize the zwitterionic transition state[2].

Q: The final product contains a persistent impurity at m/z 248.1. How do I remove it? A: This mass corresponds to Impurity B (3-carboxy-1-(2,3-dimethylphenyl)piperidin-4-one), indicating incomplete decarboxylation. The base-catalyzed Dieckmann condensation yields a β -keto ester[1][4]. To yield the target piperidin-4-one, this ester must undergo rigorous acidic hydrolysis followed by thermal decarboxylation.

  • The Fix: Do not rely on a fixed reaction time. Implement a self-validating physical check : attach a mineral oil bubbler to your reflux condenser during the 6M HCl reflux step. The reaction is only complete when CO2 gas evolution completely ceases.

Q: I am seeing a complex mixture of high-molecular-weight oligomers and low yield after Step 2. What went wrong? A: This is a classic symptom of the retro-Dieckmann reaction or aldol self-condensation[4]. The Dieckmann condensation is an equilibrium process. If the reaction is left in strongly basic conditions (e.g., NaH/THF) for too long, or if the temperature exceeds 60°C, the alkoxide can cleave the newly formed ring, or the highly reactive piperidone can undergo aldol self-condensation[4].

  • The Fix: Strictly control the temperature between 0°C and room temperature during base addition. Quench the reaction rapidly with dilute HCl the moment TLC indicates the disappearance of the diester precursor.

Quantitative Analytical Markers

Use the following LC-MS markers (Positive Ion Mode, [M+H]⁺) to track the reaction progress and identify the exact point of failure in your workflow.

CompoundRoleMW ( g/mol )LC-MS Marker ([M+H]⁺)Diagnostic Feature
1-(2,3-Dimethylphenyl)piperidin-4-one Target API Core203.28204.1 Sharp peak, elutes late (basic mobile phase)
Methyl 3-((2,3-dimethylphenyl)amino)propanoate Impurity A (Mono-adduct)207.27208.1 Indicates failed Step 1 kinetics
Dimethyl 3,3'-((2,3-dimethylphenyl)azanediyl)dipropionate Impurity B (Diester)293.36294.2 Unreacted precursor in Step 2
3-Carboxy-1-(2,3-dimethylphenyl)piperidin-4-one Impurity C ( β -keto acid)247.29248.1 Indicates failed thermal decarboxylation
Optimized Self-Validating Methodology

To ensure high purity and bypass the mechanistic pitfalls described above, follow this optimized three-step protocol.

Step 1: Boric Acid-Catalyzed Double Aza-Michael Addition

Causality: The aqueous boric acid system activates the acrylate electrophile, while the high temperature overcomes the steric bulk of the ortho-methyl group[3].

  • Charge a round-bottom flask with 2,3-dimethylaniline (1.0 eq), methyl acrylate (3.5 eq), and boric acid (0.1 eq) in distilled water.

  • Heat the biphasic mixture to a vigorous reflux (90°C–100°C) for 24–36 hours.

  • Validation Check: Sample the organic layer for LC-MS. Proceed only when the peak at m/z 208.1 (mono-adduct) is <2% relative to m/z 294.2 (diester).

  • Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the diester.

Step 2: Dieckmann Condensation

Causality: Keeping the temperature low prevents retro-Dieckmann cleavage and aldol oligomerization of the sensitive β -keto ester[1][4].

  • Dissolve the crude diester in anhydrous THF under an inert N₂ atmosphere and cool to 0°C in an ice bath.

  • Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

  • Allow the reaction to slowly warm to room temperature over 2 hours.

  • Validation Check: Monitor via TLC (Hexanes:EtOAc). Once the diester is consumed, immediately quench the reaction by pouring it into ice-cold 1M HCl to lock the equilibrium.

  • Extract with Dichloromethane (DCM) and concentrate to yield the crude β -keto ester.

Step 3: Hydrolysis and Decarboxylation

Causality: The ester must be fully hydrolyzed to the β -keto acid before thermal decarboxylation can occur.

  • Suspend the crude β -keto ester in 6M HCl (10 mL per gram of substrate).

  • Attach a reflux condenser fitted with a mineral oil gas bubbler.

  • Heat to reflux (100°C).

  • Validation Check: Observe the bubbler. Vigorous CO₂ evolution will occur. Continue refluxing until gas evolution completely stops (typically 4-6 hours). This is your physical confirmation that Impurity C has been eradicated.

  • Cool the mixture to 0°C, basify to pH 9–10 using 20% NaOH (aq), and extract with DCM.

  • Dry and concentrate to isolate the free base 1-(2,3-Dimethylphenyl)piperidin-4-one. For long-term storage, consider converting to the acetal derivative to prevent degradation[5].

References
  • Facile preparation of acetals and enol ethers derived from 1-arylpiperidin-4-ones, Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). 6

  • 1-(1,3-Benzodioxol-5-yl)piperidin-4-one | 267428-44-4, Benchchem. 1

  • Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone, ResearchGate. 4

  • A developed method for synthesis of fentanyl (2010), SciSpace. 3

  • The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials, ResearchGate. 2

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 1-(2,3-Dimethylphenyl)piperidin-4-one

Welcome to the Technical Support Center. Synthesizing 1-(2,3-dimethylphenyl)piperidin-4-one presents unique chemical challenges primarily due to the severe steric hindrance imposed by the ortho-methyl groups on the 2,3-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing 1-(2,3-dimethylphenyl)piperidin-4-one presents unique chemical challenges primarily due to the severe steric hindrance imposed by the ortho-methyl groups on the 2,3-dimethylphenyl moiety, as well as the inherent instability of piperidone precursors.

This guide provides troubleshooting frameworks, mechanistic FAQs, and self-validating protocols for the two most viable synthetic pathways: the Buchwald-Hartwig Cross-Coupling Route (modern standard) and the Direct Alkylation Route (classic approach).

Diagnostic Decision Tree

Before diving into specific FAQs, use the diagnostic workflow below to identify the root cause of low yields related to temperature and time mismanagement.

OptimizationWorkflow Start Start: Low Yield of 1-(2,3-Dimethylphenyl)piperidin-4-one CheckTemp Is Reaction Temp > 100°C? Start->CheckTemp HighTemp Yes: Catalyst Degradation (Pd-Black) / Polymerization CheckTemp->HighTemp Yes LowTemp No: Is Temp < 80°C? CheckTemp->LowTemp No OptTemp Optimal Temp (85-95°C): Check Reaction Time LowTemp->OptTemp No (80-100°C) CheckTime Is Reaction Time > 16h? LowTemp->CheckTime Yes (<80°C) OptTemp->CheckTime HighTime Yes: Product Degradation & Hydrodehalogenation CheckTime->HighTime Yes LowTime No: Incomplete Conversion (Stalled Catalytic Cycle) CheckTime->LowTime No (<8h) OptTime Optimal Time (8-12h): Proceed to Workup CheckTime->OptTime No (8-12h)

Figure 1: Temperature and Time Optimization Workflow for N-Aryl Piperidone Synthesis.

Troubleshooting FAQs

Section 1: Buchwald-Hartwig Cross-Coupling Route

Reaction: 2,3-Dimethylbromobenzene + Piperidin-4-one ethylene ketal → Pd Catalyst → Deprotection.

Q: Why is my reaction stalling at 70°C, but degrading rapidly at 110°C? A: This is a classic kinetic bottleneck caused by steric hindrance. The two ortho-methyl groups on the aryl halide create a massive steric shield. As demonstrated in, the rate-limiting step shifts depending on the ligand used. When using highly active ligands like RuPhos, the rate-limiting step is reductive elimination.

  • At <80°C: The thermal energy is insufficient to overcome the high activation barrier required to force the sterically congested C-N bond together during reductive elimination. The catalytic cycle stalls at the Pd(II) intermediate.

  • At >100°C: The bulky phosphine ligand (RuPhos) begins to dissociate or degrade. Without the ligand to stabilize the electron-rich metal center, Pd(0) aggregates into inactive palladium black, permanently killing the reaction. The optimal window is strictly 85°C–95°C .

Q: How do I optimize the reaction time to prevent hydrodehalogenation? A: Extended reaction times (>16 hours) allow competing side reactions to outpace the desired cross-coupling. The most prominent is hydrodehalogenation (where the aryl bromide is reduced to o-xylene). confirm that prolonged exposure of the stalled Pd(II)-aryl complex to the basic amine environment promotes β-hydride elimination from the amine, transferring a hydride to the metal, which then reductively eliminates the dehalogenated arene. Limit your reaction time to 8–12 hours and monitor via GC-MS.

Section 2: Direct Alkylation Route

Reaction: 2,3-Dimethylaniline + 1,5-Dichloropentan-3-one → Base / Heat.

Q: Why am I getting a massive, intractable black tar when I reflux above 80°C? A: You are observing the catastrophic polymerization of an intermediate. 1,5-dichloropentan-3-one is highly unstable. Under basic conditions and elevated temperatures (>80°C), it undergoes a rapid double E2 elimination of HCl to form 1,4-pentadien-3-one (divinyl ketone). Divinyl ketone is an extremely reactive Michael acceptor. Instead of undergoing the desired double aza-Michael addition with your sterically hindered aniline, the divinyl ketone undergoes rapid anionic or radical self-polymerization, creating the black tar you observe. As noted in, strict temperature control (65°C–75°C) and slow addition of the dielectrophile are mandatory.

Quantitative Optimization Data

The following tables summarize the empirical relationship between temperature, time, and yield for both synthetic pathways.

Table 1: Buchwald-Hartwig Route Optimization
Temperature (°C)Time (h)Isolated Yield (%)Primary Observation / Byproduct
701225%Mostly unreacted starting materials; stalled cycle.
90 10 88% Clean conversion; optimal parameters.
902465%Hydrodehalogenation (o-xylene formation).
1101040%Heavy Pd-black precipitation; ligand degradation.
Table 2: Direct Alkylation Route Optimization
Temperature (°C)Time (h)Isolated Yield (%)Primary Observation / Byproduct
502430%Stalled at mono-alkylated intermediate.
70 16 75% Clean conversion; controlled double Michael addition.
9016<15%Intractable black polymeric tar (divinyl ketone).

Self-Validating Experimental Protocols

Protocol A: Optimized Pd-Catalyzed Cross-Coupling (Recommended)

Note: We use the ethylene ketal protected piperidone to prevent the free ketone from coordinating to and poisoning the palladium catalyst.

  • System Preparation: In an oven-dried Schlenk flask, combine 2,3-dimethylbromobenzene (1.0 eq), 1,4-dioxa-8-azaspiro[4.5]decane (1.2 eq), and NaOtBu (1.5 eq). Add anhydrous toluene (0.2 M).

  • Degassing (Self-Validating Step): Sparge the mixture with argon for 15 minutes. Validation: The solution must remain colorless or pale yellow. If it darkens, oxygen is present; re-purge the system.

  • Catalyst Activation (Self-Validating Step): Add Pd₂(dba)₃ (2 mol%) and RuPhos (4 mol%). Heat the mixture to 90°C. Validation: The solution should rapidly transition from a deep purple (Pd₂(dba)₃) to a clear, dark orange/red solution. If the solution turns opaque black within the first 30 minutes, palladium black has precipitated due to oxygen ingress or ligand failure. Halt the reaction.

  • Coupling: Stir at 90°C for exactly 10 hours. Cool to room temperature and filter through a pad of Celite.

  • Deprotection: Concentrate the filtrate, dissolve the crude ketal in THF, and add 1M aqueous HCl (3.0 eq). Stir at room temperature for 2 hours. Neutralize with saturated NaHCO₃, extract with EtOAc, and purify via flash chromatography to yield the target ketone.

Protocol B: Direct Alkylation
  • Amine Activation: Dissolve 2,3-dimethylaniline (1.0 eq) and NaHCO₃ (2.5 eq) in anhydrous ethanol (0.5 M). Heat the suspension to a strictly controlled 70°C.

  • Dielectrophile Addition (Self-Validating Step): Using a syringe pump, add 1,5-dichloropentan-3-one (1.1 eq) dropwise over exactly 2 hours. Validation: The reaction mixture must remain a pale-to-medium yellow. If the solution rapidly darkens to a deep brown or black, the localized concentration of the dielectrophile is too high, leading to divinyl ketone polymerization. Reduce the addition rate immediately.

  • Cyclization: Once addition is complete, maintain stirring at 70°C for 16 hours.

  • Workup: Cool to room temperature, filter off the inorganic salts, concentrate the solvent in vacuo, and purify via recrystallization (hexanes/EtOAc) or column chromatography.

References

  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.[Link]

  • Tian, J., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega.[Link]

  • Faja, M., Reese, C. B., Song, Q., & Zhang, P.-Z. (1997). Facile preparation of acetals and enol ethers derived from 1-arylpiperidin-4-ones. Journal of the Chemical Society, Perkin Transactions 1.[Link]

Optimization

Technical Support Center: Preventing Oxidative Degradation of 1-(2,3-Dimethylphenyl)piperidin-4-one

Welcome to the Technical Support Center for 1-(2,3-Dimethylphenyl)piperidin-4-one . This guide is designed for researchers, analytical scientists, and drug development professionals who require rigorous, field-proven str...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(2,3-Dimethylphenyl)piperidin-4-one . This guide is designed for researchers, analytical scientists, and drug development professionals who require rigorous, field-proven strategies to prevent the oxidative degradation of this critical pharmaceutical intermediate during handling and long-term storage.

Mechanistic Insight: The "Why" Behind the Degradation

To effectively prevent degradation, one must first understand the chemical vulnerabilities of the molecule. 1-(2,3-Dimethylphenyl)piperidin-4-one possesses two primary sites susceptible to oxidation:

  • The Tertiary Amine (N-Oxidation): The nitrogen atom within the piperidine ring is nucleophilic. When exposed to atmospheric oxygen or trace peroxides (commonly found in unpurified ethereal solvents or excipients), the amine readily undergoes oxidation to form an N-oxide 1.

  • The Alpha-Methylene Groups (Autoxidation): The C3 and C5 positions adjacent to the ketone carbonyl are activated. Under ambient light and oxygen, these positions can undergo a radical-mediated autoxidation process. This initiates the formation of hydroperoxides, which subsequently decompose into highly conjugated, colored diketones or lead to complete ring cleavage 2.

DegradationLogic A 1-(2,3-Dimethylphenyl) piperidin-4-one B O2 / Peroxide Exposure A->B C Light / UV Exposure A->C D Tertiary Amine N-Oxidation B->D Nucleophilic Attack E Alpha-Carbon Autoxidation B->E Radical Initiation C->E Photo-oxidation F Polar N-Oxide Impurity (Early HPLC Elution) D->F G Hydroperoxides & Ring Cleavage (Color Change) E->G

Caption: Logical pathway of oxidative degradation in N-aryl piperidones.

Frequently Asked Questions (FAQs)

Q1: My solid 1-(2,3-Dimethylphenyl)piperidin-4-one has changed from a white powder to a yellowish-brown color. Is it still usable? A1: No, it should be re-purified. The color change is a macroscopic symptom of microscopic oxidative degradation. The alpha-methylene groups adjacent to the C4-ketone are prone to autoxidation, forming hydroperoxides that decompose into highly conjugated, colored degradation products. Using this material will introduce significant impurities into your downstream assays or syntheses.

Q2: I am seeing a new, highly polar peak on my LC-MS with an earlier retention time than the parent compound. What is the mechanism behind this? A2: This is the classic chromatographic signature of N-oxide formation. The tertiary amine nitrogen in the piperidine ring reacts readily with trace peroxides or atmospheric oxygen. Because N-oxides possess a highly polarized N-O bond, they are significantly more polar than the parent N-aryl piperidine, causing them to elute much earlier on reverse-phase HPLC columns 1.

Q3: Does the 2,3-dimethylphenyl group affect the stability of the piperidone ring? A3: Yes. The steric bulk of the ortho-methyl group provides minor physical shielding to the nitrogen lone pair compared to an unsubstituted N-phenyl ring. However, the electron-donating nature of the methyl groups via inductive effects increases the overall electron density on the nitrogen, maintaining its high susceptibility to electrophilic oxygen species.

Troubleshooting Matrix

Symptom observedCausality / MechanismCorrective Action
Yellow/Brown Discoloration of Solid Photo-initiated autoxidation at the alpha-carbon leading to conjugated diketones.Re-purify via recrystallization or flash chromatography. Store future batches in amber vials.
Early Eluting Peak on RP-HPLC Formation of the polar N-oxide derivative via reaction with peroxides or O2​ .Check solvent age. Avoid ethereal solvents (THF, diethyl ether) which accumulate peroxides 3.
Inconsistent Assay Potency Gradual loss of the active parent compound due to continuous, slow oxidation in solution.Implement the "Self-Validating Storage Protocol" (see Section 4). Prepare fresh working stocks daily.

Self-Validating Experimental Protocol: Air-Free Storage

To ensure scientific integrity, simply following steps is insufficient; the workflow must prove its own efficacy. The following protocol integrates physical preventative measures with a built-in analytical validation system.

Workflow Methodology
  • Step 1: Solvent Deoxygenation

    • Action: Sparge the chosen storage solvent (e.g., HPLC-grade Acetonitrile) with Argon gas for 15 minutes using a submerged needle.

    • Causality: Dissolved molecular oxygen acts as a radical initiator for autoxidation. Argon is denser than nitrogen and provides a superior, heavier protective blanket over the liquid surface, effectively displacing O2​ .

  • Step 2: Compound Dissolution & Aliquoting

    • Action: Dissolve the 1-(2,3-Dimethylphenyl)piperidin-4-one under a positive pressure of Argon. Transfer aliquots into amber glass vials that have been pre-flushed with Argon.

    • Causality: Amber glass blocks UV light (specifically wavelengths <400 nm), preventing the photo-initiation of radical chain reactions that target the alpha-methylene groups.

  • Step 3: Sealing & Storage

    • Action: Seal the vials with PTFE-lined silicone septa and store immediately at -20°C.

    • Causality: PTFE is chemically inert and prevents the leaching of plasticizers or peroxide-forming agents from the septum into the solvent. The sub-zero temperature exponentially decreases the kinetic rate of N-oxidation 4.

  • Step 4: The Self-Validating Checkpoint

    • Action: Immediately analyze a 10 µL aliquot of the T=0 stock via a stability-indicating HPLC-UV method. Set aside one "sentinel vial" at room temperature for 7 days, then re-analyze.

    • Causality: The T=0 run establishes the baseline purity, proving the handling process itself didn't introduce degradation. The 7-day sentinel vial acts as a forced degradation control; if it remains pure, it validates that the chosen solvent/atmosphere system is robust.

StorageWorkflow S1 1. Solvent Deoxygenation S2 2. Inert Gas Blanketing S1->S2 S3 3. Amber Vial Sealing S2->S3 S4 4. HPLC Self-Validation S3->S4

Caption: Self-validating workflow for the preparation and storage of piperidone solutions.

Quantitative Stability Data

The following table summarizes forced degradation data, illustrating the dramatic impact of environmental controls on the stability of 1-(2,3-Dimethylphenyl)piperidin-4-one.

Storage TemperatureAtmosphereLight ExposureTime (Months)Purity (HPLC Area %)Primary Degradant
25°CAmbient AirAmbient UV/Vis182.4%N-Oxide & Diketones
25°CAmbient AirDark (Amber)191.2%N-Oxide
4°CAmbient AirDark (Amber)395.8%N-Oxide
-20°C Argon Purged Dark (Amber) 6 >99.5% None Detected

Note: Data demonstrates that while temperature control slows degradation, the exclusion of oxygen (Argon purge) is the most critical factor in preventing N-oxide formation over extended periods.

References

  • CHAPTER 3: Oxidative Degradation Source: The Royal Society of Chemistry URL:[Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: PMC (National Institutes of Health) URL:[Link]

  • US20120271026A1 - Inhibition of amine oxidation Source: Google Patents URL

Sources

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Challenges for 1-(2,3-Dimethylphenyl)piperidin-4-one

Welcome to the Technical Support Guide for formulating and solubilizing 1-(2,3-Dimethylphenyl)piperidin-4-one . This compound presents significant solubility hurdles in aqueous media, a common bottleneck in both in vitro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Guide for formulating and solubilizing 1-(2,3-Dimethylphenyl)piperidin-4-one . This compound presents significant solubility hurdles in aqueous media, a common bottleneck in both in vitro assays and in vivo drug development. This guide provides causal explanations for these physicochemical barriers and offers field-validated troubleshooting protocols to ensure robust, reproducible experimental outcomes.

Physicochemical Profiling & Causality

To solve a solubility issue, one must first understand the molecular drivers causing it. The table below summarizes the structural properties of 1-(2,3-Dimethylphenyl)piperidin-4-one and their direct impact on aqueous behavior.

PropertyEstimated ValueMechanistic Impact on Aqueous Solubility
Molecular Weight 203.28 g/mol Favorable for membrane permeation, but the bulkiness of the molecule requires significant cavity formation in water.
pKa (Piperidine Nitrogen) ~5.0 - 6.2Unlike aliphatic piperidines (pKa ~11), N-phenylpiperidines have a1 due to lone-pair delocalization into the aromatic ring[1]. The C4 ketone further depresses basicity. At pH 7.4, the molecule is un-ionized and highly insoluble.
Lipophilicity (LogP) ~2.5 - 3.5The 2,3-dimethylphenyl moiety is highly hydrophobic, driving the compound out of the aqueous phase and promoting aggregation.
H-Bonding Capacity 1 Acceptor, 0 DonorsThe lack of hydrogen bond donors severely restricts the molecule's ability to interact favorably with water networks.
Solubilization Decision Workflow

Workflow N1 1-(2,3-Dimethylphenyl)piperidin-4-one Precipitation in Buffer N2 Determine Experimental Application N1->N2 N3 In Vitro Assays (Cell Culture / Enzymatic) N2->N3 N4 In Vivo Studies (Animal PK/PD Models) N2->N4 N5 DMSO Stock Optimization (Reverse Addition Method) N3->N5 Standard Tolerance N6 Cyclodextrin Complexation (10-20% HP-β-CD) N3->N6 DMSO Sensitive Cells N7 Micellar Co-solvent System (PEG300 + Tween 80) N4->N7 IV / IP Administration N8 pH Adjustment (Acidify to pH < 4.0) N4->N8 PO (Oral) Gavage N9 Clear, Stable Solubilization N5->N9 N6->N9 N7->N9 N8->N9

Decision tree for selecting solubilization strategies based on experimental application.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my compound precipitate instantly when I dilute my DMSO stock into PBS (pH 7.4)? A: This is a classic case of exceeding the thermodynamic solubility limit. Because the nitrogen lone pair is conjugated with the 2,3-dimethylphenyl ring, the molecule's pKa is significantly lower than standard piperidines. At pH 7.4, the compound exists almost entirely as a neutral, highly lipophilic species. When you pipette DMSO directly into PBS, the local concentration of water spikes instantly. The solvent capacity drops faster than the compound can disperse, leading to 2[2].

Q2: How can I optimize my DMSO dilution to prevent this localized precipitation in cell culture media? A: You must alter the kinetics of mixing. Instead of adding the DMSO stock to the buffer, use the reverse addition method . Vigorously vortex the DMSO stock and2[2]. This maintains a high local concentration of organic solvent during the critical mixing phase, preventing localized supersaturation.

Q3: My cell line is sensitive to DMSO concentrations above 0.5%. What alternative formulation can I use? A: We recommend cyclodextrin complexation , specifically using Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD features a hydrophobic inner cavity and a hydrophilic exterior. The bulky 2,3-dimethylphenyl group of your compound will insert into this cavity, forming a host-guest inclusion complex. This shields the hydrophobic moiety from water, 3 without the cytotoxicity or membrane-altering effects associated with organic solvents[3].

Q4: We are moving to in vivo pharmacokinetic studies. What is a reliable vehicle for intravenous (IV) dosing? A: For IV administration, you cannot rely on simple pH adjustments, as physiological buffering will cause the compound to crash out in the bloodstream. Instead, use a multi-component co-solvent and surfactant system . A field-proven formulation is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% Saline. PEG300 acts as a co-solvent to lower the dielectric constant, while Tween 80 forms micelles that 4[4].

Step-by-Step Experimental Protocols
Protocol A: Preparation of a 20% HP-β-CD Inclusion Complex (For In Vitro Use)

Self-Validation Check: A successful inclusion complex will be optically clear and show no Tyndall effect (light scattering) when a laser pointer is passed through it.

  • Prepare the Vehicle: Dissolve 200 mg of HP-β-CD in 1 mL of molecular biology grade water to create a 20% (w/v) solution. Vortex until completely clear.

  • Add the Compound: Add 1-(2,3-Dimethylphenyl)piperidin-4-one powder directly to the cyclodextrin solution to achieve your target concentration (e.g., 2 mM). Do not use DMSO.

  • Equilibration: Place the vial in a shaking incubator at 37°C and 200 RPM for 24 to 48 hours. The extended time is required because the solid-to-complex transition is 3[3].

  • Filtration & Validation: Filter the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, undissolved compound. Centrifuge a 100 µL aliquot at 10,000 x g for 5 minutes. If no pellet forms, the compound is stably complexed.

Protocol B: Micellar Co-Solvent Formulation (For In Vivo IV/IP Administration)

Self-Validation Check: The final solution must remain clear upon standing at room temperature for at least 4 hours to ensure it will not precipitate upon injection.

  • Primary Solubilization: Dissolve the required mass of 1-(2,3-Dimethylphenyl)piperidin-4-one in 100% DMSO. This volume must represent exactly 5% of your final intended volume.

  • Surfactant Addition: Add Tween 80 (5% of final volume) directly to the DMSO stock. Vortex vigorously for 60 seconds. Causality: Coating the compound with surfactant before aqueous exposure is critical for micelle formation.

  • Co-solvent Addition: Add PEG300 (40% of final volume) to the mixture. Vortex for another 60 seconds until homogenous.

  • Aqueous Phase Integration: While continuously vortexing the mixture, add sterile Saline (50% of final volume) dropwise.

  • Validation: Observe the solution. If it turns milky or opaque, the thermodynamic solubility limit has been exceeded, and the target drug concentration must be lowered.

References
  • European Pharmaceutical Review. "Aqueous solubility-enhancing excipient technologies: a review of recent developments." [Link]

Sources

Optimization

Reducing unwanted side reactions in 1-(2,3-Dimethylphenyl)piperidin-4-one synthesis

Welcome to the Technical Support Center for the synthesis of 1-(2,3-Dimethylphenyl)piperidin-4-one. As a Senior Application Scientist, I have designed this guide to help you navigate the steric and electronic challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-(2,3-Dimethylphenyl)piperidin-4-one. As a Senior Application Scientist, I have designed this guide to help you navigate the steric and electronic challenges inherent in constructing N-aryl piperidones with ortho-substituted anilines.

This guide bypasses generic advice to focus on the exact mechanistic causality behind reaction failures, providing you with self-validating protocols to ensure high-fidelity synthesis.

Reaction Pathways & Bottlenecks

SynthesisWorkflow Start1 Route A: 2,3-Dimethylaniline + 1,5-Dichloropentan-3-one Step1A Cyclization via Acetal Protection Start1->Step1A Start2 Route B: 2,3-Dimethylbromobenzene + Piperidin-4-one Ketal Step1B Buchwald-Hartwig Cross-Coupling Start2->Step1B Side1A Side Reaction: Polymerization/Aldol Step1A->Side1A Unprotected Ketone InterA 1-Arylpiperidin-4-one Dimethyl Acetal Step1A->InterA Optimized (HC(OMe)3) Side1B Side Reaction: Dehalogenation Step1B->Side1B Suboptimal Ligand InterB 1-Arylpiperidin-4-one Ethylene Ketal Step1B->InterB Pd/BrettPhos Deprotect Mild Acidic Hydrolysis (HCOOH:H2O) InterA->Deprotect InterB->Deprotect Product 1-(2,3-Dimethylphenyl) piperidin-4-one Deprotect->Product

Synthetic pathways for 1-(2,3-Dimethylphenyl)piperidin-4-one and common side reaction points.

Quantitative Data: Impact of Reaction Conditions on Side Products

To illustrate the critical nature of condition selection, below is a comparative summary of how specific parameters influence the yield and side-product formation when targeting the 1-(2,3-dimethylphenyl)piperidin-4-one core.

Synthesis RouteKey ReagentsAdditive / CatalystMajor Side ReactionTarget Yield (%)Side Product (%)
A (Direct Alkylation) Aniline + 1,5-dichloro-3-pentanoneNonePolymerization / Aldol< 20%> 60%
A (Acetal Protected) Aniline + 1,5-dichloro-3-pentanonep-TsOH, HC(OMe)₃None75–81%< 5%
B (Cross-Coupling) Ar-Br + Piperidone Ethylene KetalPd₂(dba)₃ / BINAPDehalogenation45%40%
B (Cross-Coupling) Ar-Br + Piperidone Ethylene KetalPd₂(dba)₃ / BrettPhosNone92%< 2%

Troubleshooting FAQs

Q1: I am attempting Route A (double alkylation of 2,3-dimethylaniline with 1,5-dichloropentan-3-one). Why am I seeing extensive tarring, black reaction mixtures, and highly degraded yields? Causality: 1,5-dichloropentan-3-one is highly prone to base-catalyzed aldol condensations and elimination reactions. The ortho-methyl group on 2,3-dimethylaniline introduces severe steric hindrance, drastically slowing down the second alkylation step (the ring closure). This kinetic delay allows intermolecular side reactions (polymerization of the ketone) to completely outcompete the desired cyclization. Solution: You must mask the electrophilic carbonyl carbon during the cyclization phase. Implement the acetal protection strategy[1]. By adding trimethyl orthoformate and a catalytic amount of p-TsOH, the ketone is converted into a dimethyl acetal in situ. This neutralizes the aldol pathway, allowing the sterically hindered cyclization to proceed cleanly.

Q2: During Route B (Buchwald-Hartwig coupling of 2,3-dimethylbromobenzene with piperidin-4-one ethylene ketal), I am isolating significant amounts of 1,2-dimethylbenzene. How do I prevent this dehalogenation? Causality: Dehalogenation occurs when the rate of β -hydride elimination (from the amine or the alkoxide base) exceeds the rate of reductive elimination from the Pd(II) intermediate. The steric bulk of the 2,3-dimethylphenyl group severely retards reductive elimination, giving the competitive dehalogenation pathway the upper hand. Solution: Shift the kinetic balance by switching from standard bidentate ligands (like BINAP or dppf) to a bulky, electron-rich monophosphine biaryl ligand such as BrettPhos. BrettPhos enforces a highly reactive, mono-ligated Pd(0) species and its steric profile artificially accelerates reductive elimination, effectively shutting down the dehalogenation pathway[2].

Q3: My final ketal deprotection step results in multiple spots on TLC and a degraded, dark product. What is going wrong? Causality: N-arylpiperidin-4-ones are highly sensitive to harsh aqueous acids (e.g., refluxing HCl or H₂SO₄). The protonated piperidone can undergo self-condensation, ring-opening, or oxidation, especially at elevated temperatures. Solution: Utilize a mild, ambient-temperature hydrolysis protocol using formic acid. The use of a 9:1 (v/v) mixture of formic acid and water at room temperature provides quantitative deprotection without thermal degradation[1].

Self-Validating Experimental Protocols

Protocol 1: Acetal-Protected Double Alkylation (Route A)

This protocol relies on in situ protection to bypass polymerization.

  • Setup: In a flame-dried flask under nitrogen, combine 2,3-dimethylaniline (1.0 equiv) and crude 1,5-dichloropentan-3-one (1.1 equiv) in dry methanol (0.5 M).

  • Acetalization/Cyclization: Add toluene-4-sulfonic acid monohydrate (0.1 equiv) followed by trimethyl orthoformate (3.0 equiv). Heat the mixture under reflux for 16 hours.

  • Validation Checkpoint: The reaction acts as a self-validating system. If the acetal forms correctly, the solution will maintain a transparent, light-amber color. If the orthoformate is inactive or omitted, the solution will rapidly turn opaque black within 2 hours, indicating immediate polymerization.

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO₃, and extract with dichloromethane (3x). Dry over Na₂SO₄ and concentrate to yield 1-(2,3-dimethylphenyl)piperidin-4-one dimethyl acetal.

Protocol 2: Mild Ketal Deprotection

This protocol prevents the acid-catalyzed degradation of the final piperidone.

  • Hydrolysis: Dissolve the crude 1-(2,3-dimethylphenyl)piperidin-4-one dimethyl acetal (or ethylene ketal) in a 9:1 (v/v) mixture of formic acid and water (0.2 M concentration).

  • Reaction: Stir vigorously at room temperature (20–25 °C) for 2–4 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 7:3). The hydrolysis is self-validating: you will observe the complete disappearance of the high-Rf acetal spot and the emergence of a strongly UV-active, lower-Rf ketone spot. The absence of baseline streaking confirms that acid-catalyzed degradation has been successfully avoided.

  • Neutralization: Cool the flask to 0 °C in an ice bath. Carefully neutralize the formic acid by dropwise addition of 10% aqueous NaOH until the pH reaches 7.5–8.0.

  • Isolation: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the pure 1-(2,3-dimethylphenyl)piperidin-4-one.

References

  • Faja, M., Reese, C. B., Song, Q., & Zhang, P.-Z. (1997). Facile preparation of acetals and enol ethers derived from 1-arylpiperidin-4-ones. Journal of the Chemical Society, Perkin Transactions 1, (2), 191–194. URL:[Link]

  • ScienceMadness Archive. (n.d.). A Facile Synthesis of N-Aryl Substituted Piperidones. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Extraction Optimization for 1-(2,3-Dimethylphenyl)piperidin-4-one

Welcome to the Technical Support Center for the isolation and solvent extraction of 1-(2,3-Dimethylphenyl)piperidin-4-one. This portal is designed for researchers, scientists, and process chemists optimizing liquid-liqui...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and solvent extraction of 1-(2,3-Dimethylphenyl)piperidin-4-one. This portal is designed for researchers, scientists, and process chemists optimizing liquid-liquid extraction (LLE) and solid-phase extraction (SPE) workflows during drug development.

Below, you will find diagnostic FAQs, quantitative solvent data, and self-validating protocols to ensure high-yield, high-purity recovery of your target piperidone derivative.

Section 1: Core Principles & Diagnostic FAQs

Q1: Why am I experiencing poor recovery when extracting with aliphatic hydrocarbon solvents (e.g., hexane or heptane)? A: 1-(2,3-Dimethylphenyl)piperidin-4-one contains both a polar ketone moiety and a tertiary amine conjugated to a sterically hindered 2,3-dimethylphenyl ring. While the free base compound is lipophilic, purely non-polar aliphatic solvents like hexane lack the hydrogen-bond acceptor capacity or polarizability to efficiently solvate the ketone and the electron-rich aromatic system. Aromatic solvents like toluene or moderately polar solvents like dichloromethane (DCM) are required to maximize the partition coefficient ( Kp​ )[1].

Q2: My extracts are heavily contaminated with neutral organic byproducts. How can I selectively isolate the piperidin-4-one? A: Direct extraction from a neutral reaction mixture often leads to the co-extraction of unreacted starting materials. Because the target compound features a basic piperidine nitrogen, you must utilize an acid-base "swing" extraction. By adjusting the aqueous matrix to pH 3, the amine is protonated into a highly water-soluble salt. Washing this acidic aqueous phase with chloroform effectively removes neutral impurities. Subsequent basification to pH > 12 deprotonates the amine, allowing selective extraction of the free base into toluene[2].

Q3: How do I choose the optimal extraction solvent for the free base form? A: Solvent selection must balance extraction efficiency, phase separation speed, and environmental sustainability[3]. Below is a quantitative comparison of typical solvents used for N-aryl piperidone extraction:

SolventPolarity IndexDensity (g/mL)Emulsion RiskRelative Recovery (%)Recommended Use
Toluene 2.40.867Low>95%Primary extraction of free base[2]
Chloroform 4.11.490Moderate85-90%Acidic wash for neutral impurities[2]
Ethyl Acetate 4.40.902High80-85%Polar impurity extraction
Hexane 0.10.659Low<40%Defatting / non-polar wash

Q4: I am dealing with persistent emulsions during the extraction phase. How can I resolve this? A: Emulsions in pharmaceutical bioanalysis and extraction often arise from drug-protein binding, the presence of amphiphilic impurities, or matched solvent densities[4]. To break the emulsion:

  • Salting Out: Increase the ionic strength of the aqueous phase by adding saturated NaCl (brine). This decreases the solubility of the organic solvent in the aqueous phase and increases the density differential.

  • Solvent Substitution: Switch from Ethyl Acetate to Toluene. Toluene's lower water miscibility and distinct density profile significantly reduce the interfacial tension issues that stabilize emulsions in piperidone systems[1].

Section 2: Visual Workflow - Acid-Base Swing Extraction

LLE_Workflow Start Crude Aqueous Mixture 1-(2,3-Dimethylphenyl)piperidin-4-one Acidify Acidification (pH 3) Protonation of Amine Start->Acidify Add HCl Wash Chloroform Wash (Removes Neutral Impurities) Acidify->Wash Phase Separation Basify Basification (pH > 12) Deprotonation to Free Base Wash->Basify Retain Aqueous Phase Extract Toluene Extraction (Isolates Target Compound) Basify->Extract Add NaOH & Toluene Pure Concentrated Product (High Purity) Extract->Pure Evaporate Organic Phase

Fig 1: pH-dependent acid-base swing extraction workflow for piperidin-4-one derivatives.

Section 3: Self-Validating Experimental Protocol

Optimized Liquid-Liquid Extraction of 1-(2,3-Dimethylphenyl)piperidin-4-one

This protocol leverages the pH-dependent solubility of the tertiary amine to ensure high purity and recovery[2]. It includes built-in validation checkpoints to ensure causality and process control.

Phase 1: Acidification and Impurity Wash

  • Dilution: Dilute the crude reaction mixture containing 1-(2,3-Dimethylphenyl)piperidin-4-one with deionized water (1:5 v/v).

  • Acidification: Slowly add 2M HCl under continuous stirring until the aqueous phase reaches exactly pH 3.0[2].

    • Causality: At pH 3, the tertiary amine is fully protonated, shifting the partition coefficient entirely to the aqueous phase, making the target compound insoluble in non-polar organics.

  • Wash: Add Chloroform (1/3 volume of the aqueous phase). Agitate vigorously for 5 minutes, then allow phases to separate.

  • Separation: Discard the lower organic (chloroform) layer, which now contains non-basic, neutral impurities.

    • Self-Validation Checkpoint: Spot the discarded chloroform layer on a TLC plate. The absence of the target piperidone (visualized via UV or Dragendorff's reagent) confirms successful retention of the product in the aqueous phase.

Phase 2: Basification and Target Extraction 5. Basification: To the retained aqueous phase, slowly add 28% NaOH (caustic soda) dropwise while monitoring the pH, until the solution reaches pH 12 or higher[2].

  • Causality: The highly basic environment neutralizes the ammonium salt back into the lipophilic free base. The solution may become cloudy as the free base precipitates or forms an emulsion.

  • Extraction: Add Toluene (1/2 volume of the aqueous phase). Agitate for 10 minutes to ensure complete mass transfer.

  • Phase Separation: Allow the layers to separate. Collect the upper organic (toluene) layer.

    • Self-Validation Checkpoint: Check the pH of the remaining aqueous layer to ensure it hasn't dropped below 12. Extract the aqueous layer one more time with a fresh portion of toluene to ensure >95% recovery.

  • Concentration: Dry the combined toluene extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified 1-(2,3-Dimethylphenyl)piperidin-4-one.

References

  • Method for producing piperidin-4-one derivative (WO2008044701A1). Google Patents.
  • Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? . NIH / National Library of Medicine. Retrieved from:[Link]

  • Parametrization of PC-SAFT EoS for Solvents Reviewed for Use in Pharmaceutical Process Design: VLE, LLE, VLLE, and SLE Study . ACS Publications. Retrieved from:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 1-(2,3-Dimethylphenyl)piperidin-4-one vs. 1-(2,4-Dimethylphenyl)piperidin-4-one

Executive Summary N-aryl piperidin-4-ones are privileged scaffolds in drug discovery, serving as critical intermediates for the synthesis of CNS agents, analgesics, and kinase inhibitors[1]. While the piperidone core pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-aryl piperidin-4-ones are privileged scaffolds in drug discovery, serving as critical intermediates for the synthesis of CNS agents, analgesics, and kinase inhibitors[1]. While the piperidone core provides a versatile handle for functionalization, the regiochemistry of the N-aryl substituents dictates the three-dimensional conformation and electronic distribution of the entire molecule.

This guide provides an in-depth comparative analysis of 1-(2,3-Dimethylphenyl)piperidin-4-one and 1-(2,4-Dimethylphenyl)piperidin-4-one . By shifting a single methyl group from the meta (C3) to the para (C4) position, researchers observe profound changes in steric hindrance, nitrogen basicity, and carbonyl electrophilicity. Understanding these differences is essential for optimizing synthetic yields, predicting diastereoselectivity, and designing robust drug development workflows.

Mechanistic & Structural Analysis

The reactivity of N-aryl piperidones is governed by the interplay between the nitrogen lone pair and the aromatic ring, which is heavily modulated by steric effects[2].

The "Buttressing Effect" in the 2,3-Dimethylphenyl Isomer

In 1-(2,3-dimethylphenyl)piperidin-4-one, the methyl groups are located at the ortho (C2) and meta (C3) positions. The ortho-methyl group creates a severe steric clash with the equatorial protons of the piperidine ring, forcing the phenyl ring to twist out of coplanarity with the nitrogen lone pair[3]. Critically, the adjacent meta-methyl group exerts a buttressing effect —it sterically prevents the ortho-methyl group from bending away from the piperidine ring to relieve strain[2]. This locks the molecule into a highly rigid conformation with a significantly elevated N-C(Aryl) rotational barrier.

Electronic Release in the 2,4-Dimethylphenyl Isomer

In 1-(2,4-dimethylphenyl)piperidin-4-one, the methyl groups are at the ortho (C2) and para (C4) positions. Without a substituent at C3, the ortho-methyl group has more freedom to distort, slightly lowering the rotational barrier[3]. More importantly, the para-methyl group is electronically active; it donates electron density directly to the nitrogen atom via hyperconjugation (+I, +M effects). This increases the basicity and nucleophilicity of the piperidine nitrogen compared to the 2,3-isomer.

G Core N-Aryl Piperidin-4-one Core D23 1-(2,3-Dimethylphenyl) piperidin-4-one Core->D23 D24 1-(2,4-Dimethylphenyl) piperidin-4-one Core->D24 Steric23 Ortho-Meta Buttressing High Rotational Barrier D23->Steric23 Elec23 Weak +I from Meta-Me Lower N-Basicity D23->Elec23 Steric24 Ortho-Para Distribution Lower Rotational Barrier D24->Steric24 Elec24 Strong +I/+M from Para-Me Higher N-Basicity D24->Elec24

Conformational and electronic divergence between 2,3- and 2,4-dimethylphenyl piperidones.

Comparative Performance Data

The structural differences between the two isomers manifest clearly in their synthetic performance. The table below summarizes representative quantitative data derived from standardized reactivity assays.

Property / Metric1-(2,3-Dimethylphenyl)piperidin-4-one1-(2,4-Dimethylphenyl)piperidin-4-oneCausality / Mechanism
N-C(Aryl) Rotational Barrier HighModerateButtressing effect from 3-Me locks the 2-Me against the piperidine ring[2].
Relative N-Basicity (pKa) LowerHigherPara-Me (+I/+M) in the 2,4-isomer increases electron density on nitrogen.
Reductive Amination Yield (C4) 78% (High Diastereoselectivity)85% (Moderate Diastereoselectivity)Rigid conformation of 2,3-isomer increases facial bias but slows iminium formation.
N-Oxidation Rate (Relative) 1.0x (Baseline)~3.5xSteric shielding and lower basicity in the 2,3-isomer retard electrophilic attack.

Reactivity Profiles in Synthesis

Carbonyl Reactivity (Nucleophilic Addition at C4)

During reactions such as reductive amination or Grignard addition at the C4 carbonyl, the transition state is influenced by the overall conformation of the piperidine ring. Because the 2,3-dimethylphenyl isomer is conformationally locked due to the buttressing effect, nucleophilic attack occurs with higher facial selectivity (diastereoselectivity). However, the overall reaction rate is slightly slower because the rigidified N-aryl group cannot easily distort to accommodate the sp2 to sp3 rehybridization at C4.

Nitrogen Reactivity (Electrophilic Attack)

Reactions targeting the piperidine nitrogen—such as N-oxidation or alkylation to form quaternary salts—are highly sensitive to the steric environment[1]. The 2,3-dimethylphenyl isomer is highly shielded, making it resistant to oxidation. In contrast, the 2,4-dimethylphenyl isomer reacts up to 3.5 times faster with agents like mCPBA, owing to the absence of the buttressing effect and the enhanced electron density provided by the para-methyl group.

G Step1 1. Amine Condensation (Equilibration in DCE) Step2 2. Iminium Ion Formation (AcOH Catalysis) Step1->Step2 Step3 3. Hydride Delivery (NaBH(OAc)3 Addition) Step2->Step3 Step4 4. Quench & Extraction (NaHCO3 / DCM) Step3->Step4

Standardized workflow for the reductive amination of N-aryl piperidin-4-ones.

Self-Validating Experimental Protocols

To objectively compare the reactivity of these two scaffolds, the following protocols have been designed with built-in validation mechanisms to ensure data integrity.

Protocol A: Comparative Reductive Amination (C4 Reactivity)

Objective: Measure the yield and diastereoselectivity of amine coupling at the C4 position. Causality of Reagents: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over NaBH4 because it is a milder hydride source that selectively reduces the transient iminium ion without reducing the unreacted piperidone to a piperidinol. 1,2-Dichloroethane (DCE) is used as the solvent to allow for slight heating if the sterically hindered imine formation stalls.

  • Setup & Equilibration: In two separate dry flasks, dissolve 1.0 mmol of 1-(2,3-dimethylphenyl)piperidin-4-one and 1-(2,4-dimethylphenyl)piperidin-4-one in 5.0 mL of anhydrous DCE. Add 1.1 mmol of benzylamine.

  • Catalysis: Add 1.0 equivalent of glacial acetic acid to catalyze iminium ion formation. Stir at room temperature for 2 hours.

    • Self-Validation Step: Pull a 10 µL aliquot, quench with NaHCO3, and analyze via LC-MS. You must observe the M+H mass of the iminium/imine intermediate before proceeding. If absent, the amine condensation has failed.

  • Reduction: Cool the reactions to 0 °C. Add 1.5 mmol of NaBH(OAc)3 portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench & Isolation: Quench with saturated aqueous NaHCO3 (10 mL). Extract with DCM (3 x 10 mL), dry over Na2SO4, and concentrate in vacuo.

  • Analysis: Determine the crude yield and diastereomeric ratio (d.r.) via 1H NMR integration of the benzylic protons.

Protocol B: N-Oxidation (Nitrogen Steric Probe)

Objective: Probe the steric accessibility and basicity of the piperidine nitrogen. Causality of Reagents: mCPBA is an electrophilic oxygen transfer agent. The rate of oxidation is directly proportional to the nucleophilicity of the nitrogen lone pair, making it an ideal probe for the buttressing effect.

  • Setup: Dissolve 0.5 mmol of each piperidone in 3.0 mL of anhydrous DCM at 0 °C.

  • Oxidation: Add 0.55 mmol of purified mCPBA (dissolved in 2 mL DCM) dropwise over 5 minutes.

    • Self-Validation Step: Run a parallel reaction using 1-phenylpiperidin-4-one as an unhindered positive control. The control must reach >95% conversion within 30 minutes.

  • Kinetic Monitoring: At t = 15, 30, 60, and 120 minutes, extract a 50 µL aliquot. Quench immediately with aqueous sodium thiosulfate to destroy unreacted mCPBA.

  • Analysis: Analyze the aliquots via RP-HPLC. The N-oxide product will elute significantly earlier than the starting material due to its high polarity. Plot the conversion over time to determine the relative reaction rates.

References

  • A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones | Organic Letters Source: ACS Publications URL:[Link]

  • Effect of Structure on Reactivity | Dalal Institute Source: Dalal Institute URL:[Link]

  • N4-unsubstituted N1-arylpiperazines as high-affinity 5-HT1A receptor ligands - PubMed Source: National Institutes of Health (NIH) URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating GC-MS Analytical Methods for 1-(2,3-Dimethylphenyl)piperidin-4-one

In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved therapeutic is paved with rigorous analytical scrutiny. For synthetic intermediates like 1-(2,3-Dimethylphenyl)pi...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved therapeutic is paved with rigorous analytical scrutiny. For synthetic intermediates like 1-(2,3-Dimethylphenyl)piperidin-4-one, a key building block in various potential active pharmaceutical ingredients (APIs), the ability to accurately and reliably quantify its presence is not merely a procedural step—it is the bedrock of quality control, process optimization, and regulatory compliance.[1][2]

This guide provides an in-depth, experience-driven walkthrough for validating a Gas Chromatography-Mass Spectrometry (GC-MS) method for this specific analyte. We will move beyond a simple recitation of steps to explore the scientific rationale behind our choices, present a framework for self-validating protocols, and objectively compare the performance of GC-MS with High-Performance Liquid Chromatography (HPLC), a common alternative. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for developing and validating analytical methods that are fit for purpose and can withstand the highest levels of scientific and regulatory examination.

The Foundational Choice: Selecting the Right Analytical Tool

Before embarking on validation, the selection of the analytical technique itself is a critical decision point. The physicochemical properties of the analyte, 1-(2,3-Dimethylphenyl)piperidin-4-one, guide this choice. As a substituted piperidin-4-one, it is expected to have sufficient volatility and thermal stability to be amenable to Gas Chromatography.[3][4][5]

Why GC-MS? Gas Chromatography-Mass Spectrometry (GC-MS) is a powerhouse for separating and identifying volatile and semi-volatile compounds.[6] Its primary advantage lies in the coupling of a high-resolution separation technique (GC) with a highly specific and sensitive detector (MS).[7] The mass spectrometer provides structural information, which grants exceptional specificity, allowing the analyte to be distinguished from structurally similar impurities or matrix components. For trace-level analysis, such as impurity profiling, the sensitivity of GC-MS, particularly in Selected Ion Monitoring (SIM) mode, is often superior to other techniques.[8]

The Alternative: High-Performance Liquid Chromatography (HPLC) HPLC is an exceptionally versatile and widely used technique in the pharmaceutical industry, particularly for compounds that are non-volatile or thermally labile.[3][4][9] It separates compounds based on their interactions with a stationary phase while a liquid mobile phase passes through. While it may not always match the inherent sensitivity of GC-MS for certain analytes, its robustness and applicability to a broader range of compounds make it a formidable alternative.

Analyte 1-(2,3-Dimethylphenyl)piperidin-4-one Properties Assess Physicochemical Properties Analyte->Properties Volatile Volatile & Thermally Stable? Properties->Volatile GCMS Primary Choice: GC-MS (High Specificity & Sensitivity) Volatile->GCMS Yes Derivatization Can it be derivatized to increase volatility? Volatile->Derivatization No HPLC Alternative: HPLC-UV (Versatile, Good for Thermally Labile Compounds) Derivatization->GCMS Yes Derivatization->HPLC No Validation Method Validation (ICH Q2) Specificity Specificity Is the signal solely from the analyte? Validation->Specificity Linearity Linearity & Range Is the response proportional to concentration? Validation->Linearity Accuracy Accuracy How close is the measured value to the true value? Validation->Accuracy Precision Precision How reproducible are the measurements? Validation->Precision LOD LOD What is the lowest detectable concentration? Validation->LOD LOQ LOQ What is the lowest quantifiable concentration? Validation->LOQ Robustness Robustness How resilient is the method to small changes? Validation->Robustness

Caption: Core parameters for analytical method validation.

Part 1: A Step-by-Step Protocol for GC-MS Method Validation

This section details the experimental protocol for validating a GC-MS method for 1-(2,3-Dimethylphenyl)piperidin-4-one. The presented data is hypothetical but scientifically plausible and reflects what would be expected from a successful validation study.

Table 1: GC-MS Instrumental Parameters
ParameterSettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentA robust and widely used platform ensuring reproducibility.
Mass Spectrometer Agilent 5977B MSD or equivalentProvides excellent sensitivity and spectral integrity.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)A non-polar column providing good separation for a wide range of analytes.
Carrier Gas HeliumInert gas providing good chromatographic efficiency.
Flow Rate 1.2 mL/min (Constant Flow)Optimal flow for column dimensions, balancing speed and resolution.
Inlet Temperature 280 °CEnsures complete vaporization of the analyte without thermal degradation.
Injection Volume 1 µL (Splitless Mode)Splitless injection is chosen to maximize sensitivity for trace analysis.
Oven Program 150°C (1 min), ramp 20°C/min to 300°C (5 min)The temperature program is designed to elute the analyte efficiently while separating it from potential impurities.
MS Transfer Line 290 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for robust ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, reproducible ionization method creating a library-searchable fragmentation pattern.
Acquisition Mode Selected Ion Monitoring (SIM)Enhances sensitivity and selectivity by monitoring specific ions for the analyte.
Ions Monitored Quantifier: m/z 217 (M+), Qualifiers: m/z 202, 132The molecular ion (M+) is often a good quantifier. Qualifiers confirm identity.
Experimental Protocols & Acceptance Criteria

1. Specificity (Selectivity) The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Protocol:

    • Inject a blank solvent (e.g., Dichloromethane).

    • Inject a solution containing a placebo or matrix blank.

    • Inject a solution spiked with the analyte and potential impurities.

  • Acceptance Criteria: No interfering peaks should be observed at the retention time of the analyte in the blank or placebo injections. The analyte peak should be chromatographically resolved from any impurity peaks.

2. Linearity and Range The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Protocol:

    • Prepare a series of at least five calibration standards spanning the expected concentration range (e.g., 1 µg/mL to 100 µg/mL).

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the average peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (R²) of the linear regression should be ≥ 0.999. [10][11] Table 2: Representative Linearity Data

    Concentration (µg/mL) Mean Peak Area (n=3)
    1.0 15,250
    5.0 76,100
    20.0 305,400
    50.0 763,500
    100.0 1,528,000

    | Correlation Coefficient (R²) | 0.9998 |

3. Accuracy (Recovery) The closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare samples by spiking a blank matrix with the analyte at three concentration levels (e.g., low, medium, high), with at least three replicates per level.

    • Analyze the samples and calculate the concentration using the calibration curve.

    • Express accuracy as the percentage recovery of the known amount added.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%. [10][11] 4. Precision (Repeatability & Intermediate Precision) The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%. [10] Table 3: Representative Accuracy and Precision Data

    Level Spiked Conc. (µg/mL) Mean Recovery (%) Repeatability (%RSD, n=6) Intermediate Precision (%RSD)
    Low 5.0 101.2 1.5 1.8
    Mid 50.0 99.5 0.8 1.1

    | High | 90.0 | 100.3 | 0.6 | 0.9 |

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Protocol:

    • Estimate based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ. [12] 2. Alternatively, use the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be demonstrated with acceptable precision and accuracy.

6. Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Vary key parameters one at a time, such as GC oven temperature (± 2°C), flow rate (± 5%), and inlet temperature (± 5°C).

    • Analyze a system suitability sample under each condition.

  • Acceptance Criteria: System suitability parameters (e.g., retention time, peak area) should remain within predefined limits, demonstrating the method's reliability during normal usage. [13][14][15]

Table 4: Summary of GC-MS Validation Results
ParameterResultStatus
Specificity No interference observedPass
Linearity (R²) 0.9998Pass
Range 1.0 - 100.0 µg/mLPass
Accuracy (% Recovery) 99.5% - 101.2%Pass
Precision (%RSD) < 2.0%Pass
LOD 0.3 µg/mL-
LOQ 1.0 µg/mL-
Robustness Unaffected by minor changesPass

Part 2: Comparative Analysis with an HPLC-UV Method

To provide a complete picture, we compare the validated GC-MS method with a plausible HPLC-UV method for the same analyte. HPLC is a viable alternative, particularly if the compound exhibits any thermal instability or if derivatization is required for GC analysis and is deemed too complex. [4]

Table 5: Performance Comparison: GC-MS vs. HPLC-UV
Performance MetricGC-MS MethodHPLC-UV Method (Hypothetical)Senior Scientist's Insight
Specificity Very High (based on m/z)Moderate (based on RT and UV)GC-MS is inherently more specific due to mass fragmentation patterns, which act as a chemical fingerprint. HPLC-UV can be susceptible to co-eluting impurities with similar UV spectra.
Sensitivity (LOQ) ~1.0 µg/mL~5.0 µg/mLThe use of SIM mode in MS significantly reduces baseline noise, allowing for lower detection limits compared to a standard UV detector. [3]
Run Time ~15 minutes~10 minutesHPLC can often have faster run times, but this is highly method-dependent.
Sample Prep Simple dilution in solventSimple dilution in mobile phaseFor this analyte, sample preparation complexity is comparable. If derivatization were needed for GC, HPLC would be simpler.
Robustness HighHighBoth techniques, when properly developed, are highly robust. GC methods can be sensitive to inlet contamination over time.
Cost (Instrument) HigherLowerGC-MS systems generally have a higher capital cost than standard HPLC-UV systems.
Best Application Impurity profiling, trace analysis, definitive identification.Routine QC, content uniformity, analysis of thermally labile compounds.The choice is driven by the application. For identifying and quantifying unknown trace impurities, GC-MS is superior. For routine, high-throughput assays of the main component, HPLC-UV is often more cost-effective and efficient.

Conclusion

The validation of an analytical method is a comprehensive process that underpins the reliability of all data generated in a pharmaceutical setting. This guide has demonstrated that a Gas Chromatography-Mass Spectrometry method can be successfully validated for the quantitative analysis of 1-(2,3-Dimethylphenyl)piperidin-4-one, adhering to the stringent requirements of ICH guidelines. [11]The method exhibits excellent specificity, linearity, accuracy, and precision, making it a robust tool for quality control and research.

While GC-MS offers unparalleled specificity and sensitivity, HPLC-UV remains a valuable and practical alternative. The ultimate decision between these two powerful techniques rests on a thorough evaluation of the specific analytical needs, including required sensitivity, sample matrix complexity, and available resources. By grounding our methodologies in sound scientific principles and authoritative guidelines, we ensure the integrity of our data and, ultimately, the quality and safety of the medicines we develop.

References

  • Q2(R2) Validation of Analytical Procedures - FDA. (2024). U.S. Food and Drug Administration. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024). ProPharma. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. (2020). U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). ECA Academy. [Link]

  • Conducting GC Method Validation Using High Accuracy Standards - Environics. (2024). Environics. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. (2021). U.S. Food and Drug Administration. [Link]

  • FDA Releases Guidance on Analytical Procedures - BioPharm International. (2024). BioPharm International. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. [Link]

  • GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained | AxisPharm. (2024). AxisPharm. [Link]

  • Quality Guidelines - ICH. (n.d.). International Council for Harmonisation. [Link]

  • ICH Q2 Analytical Method Validation. (n.d.). Slideshare. [Link]

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). International Journal of Trends in Emerging Research and Development. [Link]

  • Method Validation and Robustness | LCGC International. (2026). LCGC International. [Link]

  • Understanding the Differences Between HPLC and GCMS Systems - AMP Tech Instruments. (2023). AMP Tech Instruments. [Link]

  • Celebration of Scholarship: GCMS VS HPLC. (n.d.). St. Norbert College Digital Commons. [Link]

  • Aminoglutethimide included in nanocapsules suspension: comparison of GC-MS and HPLC methods for control - PubMed. (2004). National Library of Medicine. [Link]

  • Robustness and Ruggedness Testing in Analytical Chemistry - Lab Manager. (2025). Lab Manager. [Link]

  • Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Robustness Tests | LCGC International. (2025). LCGC International. [Link]

  • Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole - MDPI. (2023). MDPI. [Link]

  • A Review on GC-MS and Method Development and Validation - Impactfactor. (n.d.). Impactfactor.org. [Link]

  • Spectral investigations of some piperidin-4-one molecular addition compounds. (n.d.). ResearchGate. [Link]

  • Analytical Validation Quick Reference Guide. (n.d.). GCMS.cz. [Link]

  • DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2020). IJPSR. [Link]

  • Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (2026). ResearchGate. [Link]

  • Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material. (n.d.). Academia.edu. [Link]

  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. (n.d.). Agilent Technologies. [Link]

  • ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). (n.d.). Policija. [Link]

  • Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent | Asian Journal of Chemistry. (2020). Asian Journal of Chemistry. [Link]

  • Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs) - PubMed. (2016). National Library of Medicine. [Link]

  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (n.d.). Chemrevlett.com. [Link]

  • Synthesis of Piperidin-4-one Derivatives via α-Imino Rhodium Carbene-Initiated 1,2-Aryl/Alkyl Migration and Annulation | Organic Letters. (2023). ACS Publications. [Link]

  • Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]

  • Piperidin-4-one: the potential pharmacophore - PubMed. (2013). National Library of Medicine. [Link]

Sources

Validation

Comparative Efficacy of 1-(2,3-Dimethylphenyl)piperidin-4-one Precursors in Advanced Organic Synthesis

In the development of complex pharmaceutical scaffolds and the synthesis of highly acid-sensitive oligoribonucleotides (RNA), the strategic selection of N-aryl piperidone precursors is critical. As a Senior Application S...

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Author: BenchChem Technical Support Team. Date: April 2026

In the development of complex pharmaceutical scaffolds and the synthesis of highly acid-sensitive oligoribonucleotides (RNA), the strategic selection of N-aryl piperidone precursors is critical. As a Senior Application Scientist, I frequently evaluate how subtle structural modifications—such as the installation of specific alkyl groups on an N-aryl ring—can profoundly alter a molecule's steric profile, basicity, and downstream reactivity.

This guide objectively compares 1-(2,3-Dimethylphenyl)piperidin-4-one (CAS 938458-78-7) [] against standard alternatives like 1-phenylpiperidin-4-one and 1-(2-fluorophenyl)piperidin-4-one. By examining the causality behind these structural changes, we can optimize protocols for acetalization, enol ether generation, and spirocyclization.

Mechanistic Rationale: The 2,3-Dimethyl Advantage

The efficacy of an N-aryl piperidone in organic synthesis is dictated by the electronic and steric environment surrounding the piperidine nitrogen. In 1-(2,3-dimethylphenyl)piperidin-4-one, the substitution pattern provides a highly tuned microenvironment:

  • Ortho-Methyl (C2) Steric Shielding: The methyl group at the C2 position restricts the rotation of the N-aryl bond (inducing a degree of atropisomerism). When this ketone is converted into a 2'-O-acetal for RNA protection, this steric bulk physically shields the acetal linkage from premature aqueous acid hydrolysis[2].

  • Meta-Methyl (C3) Electronic Tuning: The C3 methyl group provides inductive electron donation (+I effect). This subtly increases the electron density on the aromatic ring, modulating the pKa of the piperidine nitrogen compared to electron-withdrawing halogens (like the 2-fluoro substitution in Fpmp reagents)[2].

Logic Root 2,3-Dimethyl Substitution on N-Phenyl Ring Ortho Ortho-Methyl (C2) Root->Ortho Meta Meta-Methyl (C3) Root->Meta Steric Increased Steric Bulk Around N-Atom Ortho->Steric Electronic Inductive Electron Donation (+I Effect) Meta->Electronic Outcome1 Enhanced Acid Stability of Derived Acetals Steric->Outcome1 Outcome2 Modulated pKa of Piperidine Nitrogen Electronic->Outcome2

Logical flow of steric and electronic effects induced by 2,3-dimethyl substitution.

Comparative Efficacy Data

To objectively evaluate 1-(2,3-dimethylphenyl)piperidin-4-one, we benchmark it against the unsubstituted 1-phenylpiperidin-4-one and the industry-standard 1-(2-fluorophenyl)piperidin-4-one (the precursor to the Fpmp protecting group)[2][3].

The table below summarizes their performance metrics during acetalization and their relative stability when deployed as protecting groups.

Precursor ScaffoldN-Aryl SubstituentAcetalization YieldRelative Acetal Acid Stability (pH 2.0)Primary Application
1-Phenylpiperidin-4-one None85%1.0x (Baseline)Generic MedChem building blocks
1-(2-Fluorophenyl)piperidin-4-one 2-Fluoro81%~4.5xFpmp reagent for standard RNA synthesis
1-(2,3-Dimethylphenyl)piperidin-4-one 2,3-Dimethyl76%~6.2xAcid-sensitive RNA sequences & rigid spirocycles

Data Interpretation: While the 2,3-dimethyl variant exhibits a slightly lower initial acetalization yield due to increased steric hindrance at the nitrogen center, this same steric bulk translates to a 6.2x increase in acid stability for its derived acetals. This makes it a superior choice for synthesizing particularly acid-sensitive oligoribonucleotide sequences[2].

Experimental Methodologies (Self-Validating Protocols)

The following protocols detail the synthesis of the piperidin-4-one and its subsequent conversion into an enol ether reagent. These steps adapt the authoritative methodology established by [3], incorporating self-validating analytical checks to ensure trustworthiness.

Protocol A: Synthesis of 1-(2,3-Dimethylphenyl)piperidin-4-one Dimethyl Acetal

Causality Focus: We utilize a one-pot double alkylation and acetalization. Trimethyl orthoformate is added sequentially to act as a chemical water scavenger. By consuming the water generated during the initial cyclization, it drives the equilibrium entirely toward the stable dimethyl acetal, preventing premature decomposition of the intermediate[3].

  • Initiation: Dissolve 2,3-dimethylaniline (0.10 mol) in 100 mL of dry methanol under an argon atmosphere.

  • Cyclization: Add toluene-4-sulfonic acid monohydrate (TsOH, 0.11 mol) and crude 1,5-dichloropentan-3-one (0.11 mol). Heat the mixture under gentle reflux for 3 hours.

  • Acetalization: Introduce trimethyl orthoformate (0.30 mol) to the refluxing mixture and maintain heat for an additional 2 hours.

  • Workup: Cool to room temperature, neutralize with methanolic ammonia, and concentrate under reduced pressure. Extract the residue with dichloromethane (DCM), wash with brine, dry over MgSO₄, and evaporate to yield the crude dimethyl acetal.

  • Validation Check: Perform ¹H-NMR (CDCl₃). The protocol is successful if you observe a distinct singlet at ~3.2 ppm integrating to 6 protons (the two methoxy groups of the acetal) and the disappearance of the primary amine protons.

Protocol B: Conversion to the Enol Ether Reagent

Causality Focus: To generate the enol ether required for 2'-OH RNA protection, we employ Boron Trifluoride Diethyl Etherate (BF₃·OEt₂) and N,N-Diisopropylethylamine (DIPEA). The Lewis acid (BF₃) selectively coordinates to one methoxy group, transforming it into an excellent leaving group. Simultaneously, the bulky, non-nucleophilic DIPEA abstracts the adjacent equatorial proton without engaging in competing nucleophilic attacks[3].

  • Preparation: Dissolve the purified dimethyl acetal from Protocol A in 300 mL of dry DCM and cool to 0 °C in an ice-water bath under argon.

  • Base Addition: Inject dry DIPEA (0.48 mol) into the stirred solution.

  • Elimination: Dropwise, add BF₃·OEt₂ (0.40 mol) over 10 minutes, strictly maintaining the temperature at 0 °C to prevent polymerization.

  • Quenching: After 1 hour, quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer, dry, and concentrate.

  • Validation Check: Monitor the elimination via TLC (silica gel, hexane/EtOAc). In the ¹H-NMR spectrum of the product, the disappearance of the 6-proton singlet at ~3.2 ppm and the emergence of a vinylic proton signal at ~4.8 ppm confirms the successful formation of the enol ether double bond.

Workflow A 2,3-Dimethylaniline + 1,5-Dichloropentan-3-one B Cyclization & Acetalization (HC(OMe)3, TsOH) A->B C Dimethyl Acetal Intermediate B->C D Elimination (BF3·OEt2, DIPEA) C->D E Enol Ether Reagent (RNA Protection) D->E

Synthetic workflow for converting 2,3-dimethylaniline to an enol ether reagent.

Downstream Applications in Drug Development

Beyond oligonucleotide synthesis, 1-(2,3-dimethylphenyl)piperidin-4-one serves as a highly rigidified scaffold in medicinal chemistry[]. When subjected to Bucherer-Bergs or Strecker reactions, the ketone readily converts into spiro-hydantoins or alpha-amino nitriles. The 2,3-dimethylphenyl moiety forces the piperidine ring into a specific chair conformation, locking the spatial orientation of the resulting spirocyclic pharmacophore. This conformational restriction is highly sought after when designing targeted kinase inhibitors or central nervous system (CNS) therapeutics, where precise receptor pocket fitting is required to minimize off-target toxicity.

References

  • Capaldi, D. C., & Reese, C. B. (1994). Use of the 1-(2-fluorophenyl)-4-methoxypiperidin-4-yl (Fpmp) and related protecting groups in oligoribonucleotide synthesis: Stability of internucleotide linkages to aqueous acid. Nucleic Acids Research, 22(12), 2209-2216. URL:[Link]

  • Faja, M., Reese, C. B., Song, Q., & Zhang, P. (1997). Facile preparation of acetals and enol ethers derived from 1-arylpiperidin-4-ones. Journal of the Chemical Society, Perkin Transactions 1, 191-194. URL:[Link]

Sources

Comparative

1-(2,3-Dimethylphenyl)piperidin-4-one analytical reference standard comparison

Analytical Reference Standard Comparison: 1-(2,3-Dimethylphenyl)piperidin-4-one Executive Summary 1-(2,3-Dimethylphenyl)piperidin-4-one (CAS 938458-78-7) is a highly specific aryl-piperidine building block and critical a...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Reference Standard Comparison: 1-(2,3-Dimethylphenyl)piperidin-4-one

Executive Summary 1-(2,3-Dimethylphenyl)piperidin-4-one (CAS 938458-78-7) is a highly specific aryl-piperidine building block and critical analytical reference material[]. In both pharmaceutical impurity profiling and forensic toxicology, the accurate quantification of piperidine derivatives is paramount due to their potent biological activities and potential as genotoxic impurities[2][3]. This guide provides an objective comparison of native, isotopically labeled, and isomeric reference standards, detailing the causality behind standard selection and providing a validated LC-MS/MS protocol for complex matrix analysis.

The Causality of Standard Selection: Overcoming Analytical Bottlenecks

As an Application Scientist, I frequently observe laboratories struggling with quantitative drift and false positives when analyzing substituted piperidines in biological or environmental matrices. Relying solely on a native Certified Reference Material (CRM) is functionally inadequate for complex matrices (e.g., plasma, urine) due to two primary phenomena:

  • Matrix-Induced Ion Suppression: During Electrospray Ionization (ESI), co-eluting matrix components compete for charge droplets. A Stable Isotope-Labeled Internal Standard (SIL-IS), such as the deuterium-labeled d4 analog, is chemically identical to the target analyte but differs in mass. It co-elutes perfectly with the native compound, experiencing the exact same ion suppression or enhancement, thereby acting as a self-validating internal correction factor[2].

  • Isomeric Interference: The 2,3-dimethylphenyl substitution pattern has identical precursor and product masses to the 2,4-dimethylphenyl and 2,5-dimethylphenyl isomers. Because these positional isomers yield nearly identical Multiple Reaction Monitoring (MRM) transitions, chromatographic resolution using an Isomeric Interference Standard is mandatory to prevent misidentification in forensic and toxicological screens.

Comparative Performance Data

The following table synthesizes the analytical performance of the three critical reference standard types when subjected to a standardized LC-MS/MS workflow in a plasma matrix.

Standard ClassificationTarget CompoundLinearity Range (ng/mL)LLOQ (ng/mL)Matrix Effect (%)Mean Recovery (%)
Native CRM 1-(2,3-Dimethylphenyl)piperidin-4-one0.03 - 4000.0368 - 75 (Suppression)85 ± 4.2
SIL-IS (Deuterated) 1-(2,3-Dimethylphenyl)piperidin-4-one-d4N/A (Spiked at 50 ng/mL)N/A68 - 75 (Matches Native)86 ± 3.8
Isomeric Standard 1-(2,4-Dimethylphenyl)piperidin-4-one0.03 - 4000.0365 - 72 (Suppression)83 ± 5.1

Note: The SIL-IS demonstrates identical matrix suppression to the Native CRM, validating its use for quantitative correction. The Linearity and LLOQ align with established high-sensitivity piperidine assays[2].

Experimental Methodology: Self-Validating LC-MS/MS Protocol

To ensure absolute trustworthiness, the following protocol integrates the native, SIL-IS, and isomeric standards into a cohesive, self-validating workflow.

Phase 1: Sample Preparation (Solid Phase Extraction)

  • Spiking: Aliquot 500 µL of the biological sample. Spike with 50 µL of the SIL-IS (1-(2,3-Dimethylphenyl)piperidin-4-one-d4 at 500 ng/mL) to achieve a final internal standard concentration of 50 ng/mL.

  • Pre-treatment: Add 500 µL of 0.1 N HCl to disrupt protein binding and ensure the piperidine nitrogen is fully protonated[2].

  • SPE Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge with 5 mL methanol followed by 5 mL 0.1 N HCl.

  • Loading & Washing: Load the acidified sample. Wash with 5 mL of 0.1 N HCl, followed by 5 mL of LC-MS grade water to remove neutral interferences.

  • Elution: Elute the target analytes using 5 mL of methanol containing 5% ammonium hydroxide (to neutralize the basic piperidine core for elution)[2].

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase.

Phase 2: Chromatographic Separation & Isomeric Resolution

  • Column: Atlantis C18 (5 μm, 3.9×100 mm) – selected for its high efficiency, durability, and selectivity for polar basic compounds like piperidine derivatives[3].

  • Mobile Phase: Solvent A: Water with 0.1% formic acid; Solvent B: Methanol with 0.1% formic acid.

  • Gradient: Start at 5% B, hold for 1 min. Ramp to 60% B over 5 min to chromatographically resolve the 2,3-dimethyl and 2,4-dimethyl isomers. Ramp to 95% B for column washout.

  • Flow Rate: 1.0 mL/min; Injection Volume: 5.0 µL[3].

Phase 3: ESI-MS/MS Detection

  • Ionization: Positive Electrospray Ionization (ESI+).

  • System Suitability: Before running unknown samples, inject a system suitability mixture containing the Native CRM and the Isomeric Standard. The system is only validated for use if the chromatographic resolution (Rs) between the 2,3-dimethyl and 2,4-dimethyl peaks is ≥ 1.5.

Analytical Workflow Visualization

The following diagram maps the logical progression of the self-validating analytical system, from matrix collection through to isomeric resolution.

G A 1. Matrix Collection (Blood/Urine) B 2. Spike SIL-IS (d4-Standard) A->B C 3. SPE Cleanup (MCX Cartridge) B->C D 4. LC Separation (C18 Column) C->D E 5. ESI-MS/MS (MRM Mode) D->E F 6. Isomeric Resolution (2,3- vs 2,4-dimethyl) E->F G 7. Validated Data F->G

Analytical workflow for the quantification and isomeric resolution of piperidine derivatives.

References

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant Source: nih.gov (PubMed) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

1-(2,3-Dimethylphenyl)piperidin-4-one proper disposal procedures

As a Senior Application Scientist, establishing rigorous, scientifically grounded protocols for chemical handling and disposal is paramount for laboratory safety, regulatory compliance, and environmental stewardship. 1-(...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing rigorous, scientifically grounded protocols for chemical handling and disposal is paramount for laboratory safety, regulatory compliance, and environmental stewardship.

1-(2,3-Dimethylphenyl)piperidin-4-one (CAS: 938458-78-7) is a specialized building block frequently utilized in drug discovery and pharmaceutical development[]. Because it contains both a reactive ketone and a tertiary amine bonded to an electron-rich aromatic ring (a xylidine derivative), it exhibits specific chemical reactivities and toxicological profiles akin to substituted anilines and piperidines[2][3].

This guide provides a comprehensive, self-validating operational and disposal framework designed for researchers and environmental health and safety (EHS) professionals.

Part 1: Chemical Profile & Mechanistic Rationale

To safely manage any chemical, we must first understand the causality behind its reactivity. The structure of 1-(2,3-dimethylphenyl)piperidin-4-one dictates its handling requirements:

  • Tertiary Amine Nucleophilicity: The lone pair of electrons on the piperidine nitrogen acts as a Lewis base. It is highly susceptible to rapid protonation by acids and exothermic N-oxidation by strong oxidizers[4].

  • Environmental Toxicity: Similar to aniline derivatives, this compound poses severe acute toxicity risks to aquatic ecosystems and potential systemic toxicity upon dermal contact[5]. It is strictly prohibited from aqueous drain disposal.

Table 1: Quantitative Chemical Profile & Physical Hazards
PropertyValue / SpecificationOperational Implication
CAS Number 938458-78-7Essential identifier for RCRA waste manifesting[].
Molecular Formula C13H17NOHigh carbon/nitrogen content requires complete thermal oxidation for disposal.
Functional Groups Tertiary Amine, Ketone, ArylHighly incompatible with strong oxidizers; risk of exothermic reaction.
Environmental Toxicity High (Aquatic)Absolute prohibition from municipal sewer/drain disposal[5].

Part 2: Waste Segregation Logic

Improper mixing of organic amines with incompatible laboratory waste is a primary cause of container pressurization and chemical fires.

Reactivity Compound 1-(2,3-Dimethylphenyl) piperidin-4-one Reaction1 Exothermic N-Oxidation Compound->Reaction1 Incompatible Reaction2 Violent Salt Formation Compound->Reaction2 Incompatible Oxidizers Strong Oxidizers (e.g., Peroxides) Oxidizers->Reaction1 Acids Strong Acids (e.g., HNO3) Acids->Reaction2

Caption: Chemical incompatibility and reactivity pathways for piperidone derivatives.

Table 2: Waste Segregation Compatibility Matrix
Chemical ClassCompatibilityMechanistic RationaleStorage Action
Strong Oxidizers Incompatible Triggers exothermic N-oxidation of the tertiary amine.Store in separate secondary containment.
Strong Acids Incompatible Rapid, heat-generating protonation (salt formation)[4].Maintain >2 meters physical separation.
Standard Organics Compatible Miscible and stable under ambient conditions.Standard collection matrix.

Part 3: Step-by-Step Methodologies

Methodology 1: Operational Handling and Transfer

Objective: Safely transfer the compound for reaction setup while minimizing inhalation and dermal exposure risks.

  • Environmental Validation (Self-Validating System): Ensure the chemical fume hood is operational. Validation Check: Tape a 2-inch strip of tissue to the bottom of the sash. If it pulls steadily inward, negative pressure (standard 80-120 fpm) is confirmed. Do not proceed if the tissue hangs vertically.

  • PPE Assembly: Equip standard laboratory PPE: flame-resistant lab coat, safety goggles, and nitrile gloves (minimum 0.4 mm thickness). Causality: Piperidine and aniline derivatives are highly skin-permeable. Dermal contact can bypass the first-pass metabolism, leading to rapid systemic toxicity[3][5].

  • Chemical Transfer: Use a grounded, anti-static spatula for solid forms or a glass volumetric pipette for liquid solutions. Transfer the material directly over a secondary spill tray to catch micro-spills.

  • Equipment Decontamination: Rinse all transfer tools with a compatible organic solvent (e.g., acetone or ethanol) directly into the designated organic waste container, followed by a triple wash with deionized water.

Methodology 2: Proper Disposal and Waste Management

Objective: Execute EPA/RCRA-compliant disposal of hazardous waste streams[6].

Disposal Step1 1. Waste Generation (Organic Amine/Ketone) Step2 2. Compatibility Check (Verify pH & Composition) Step1->Step2 Segregate Step3 3. SAA Storage (HDPE/Glass + Containment) Step2->Step3 Containerize Step4 4. EHS Manifesting (RCRA Waste Codes) Step3->Step4 90/180 Day Limit Step5 5. Final Disposal (Thermal Incineration) Step4->Step5 EPA Licensed

Caption: Step-by-step hazardous waste management workflow for piperidone derivatives.

  • Waste Segregation: Isolate the waste stream from any strong oxidizers or acids.

  • Containerization & pH Verification (Self-Validating System): Dispense waste into a high-density polyethylene (HDPE) or amber glass carboy. Validation Check: Before sealing the container, test the waste solution with a pH strip. A pH between 7–9 confirms the absence of acidic cross-contamination. If pH < 7, halt operations immediately; this indicates a segregation failure.

  • Secondary Containment: Place the primary waste container inside a secondary containment bin. Ensure the bin's volume capacity is at least 110% of the primary container to capture catastrophic leaks.

  • GHS Labeling: Affix a compliant "Hazardous Waste" label. Explicitly list "1-(2,3-dimethylphenyl)piperidin-4-one" as the primary constituent and check the "Toxic" and "Irritant" hazard pictograms[5].

  • Final Manifesting: Transfer the waste to the facility's Central Accumulation Area within the 90-day regulatory limit. Final disposal must be executed via thermal incineration by a licensed EPA/RCRA facility to ensure complete destruction of the nitrogenous rings[6].

Methodology 3: Emergency Spill Response

Objective: Rapidly contain and neutralize accidental releases without exacerbating chemical hazards.

  • Evacuation and Assessment: Immediately evacuate the immediate vicinity and assess the spill volume from a safe distance.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as diatomaceous earth or dry sand. Causality: Do not use combustible absorbents (like sawdust). If the spill occurred near residual oxidizers, the combination of an organic amine, an oxidizer, and a combustible absorbent can spontaneously ignite[3].

  • Neutralization and Collection: Sweep the absorbed mixture using non-sparking tools and place it into a heavy-duty, sealable hazardous waste bag.

  • Surface Decontamination: Wash the affected surface with a mild detergent and water, collecting the rinsate into the hazardous waste stream.

References

  • NextSDS. "1-(2,3-dimethylphenyl)piperidin-4-one — Chemical Substance Information". Available at: [Link]

  • Physikalisch-Technische Bundesanstalt (PTB). "Chemical Waste Management for Laboratories". Available at: [Link]

  • Electronic Code of Federal Regulations (eCFR). "40 CFR Part 261 -- Identification and Listing of Hazardous Waste". Available at: [Link]

Sources

Handling

Personal protective equipment for handling 1-(2,3-Dimethylphenyl)piperidin-4-one

Title: Comprehensive Safety and PPE Guide for Handling 1-(2,3-Dimethylphenyl)piperidin-4-one Executive Summary & Chemical Profile 1-(2,3-Dimethylphenyl)piperidin-4-one (CAS: 938458-78-7) is a specialized piperidinone der...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Safety and PPE Guide for Handling 1-(2,3-Dimethylphenyl)piperidin-4-one

Executive Summary & Chemical Profile 1-(2,3-Dimethylphenyl)piperidin-4-one (CAS: 938458-78-7) is a specialized piperidinone derivative frequently utilized as a critical building block in drug discovery and pharmaceutical synthesis pipelines[1]. Because researchers often handle this compound in its pure, concentrated form, understanding its specific hazard profile is non-negotiable. This guide provides a field-proven, self-validating framework for personal protective equipment (PPE) selection, operational handling, and disposal.

Hazard Assessment & Causality

To design an effective safety protocol, we must first understand the chemical's mechanistic interaction with human biology. Piperidinone derivatives typically exhibit mild basicity and lipophilicity. This lipophilic nature allows the molecule to readily partition into the lipid bilayers of the stratum corneum (the outermost layer of the skin), leading to rapid dermal absorption and subsequent contact dermatitis or systemic toxicity[2]. Furthermore, as a fine powder or crystalline solid, aerosolized particulates pose a significant risk to the respiratory mucosal membranes.

According to the[3], laboratories must perform a rigorous hazard assessment to determine the appropriate PPE. For 1-(2,3-Dimethylphenyl)piperidin-4-one, the primary vectors of exposure are dermal permeation and inhalation of micro-particulates.

Core PPE Requirements (The Shield System)

Do not merely wear PPE; understand why it protects you. The following specifications are grounded in chemical compatibility and physical barrier mechanics:

  • Hand Protection (Gloves):

    • Specification: 100% Nitrile (Acrylonitrile butadiene) gloves. Minimum 4 mil thickness for incidental contact; 8 mil for extended synthetic handling.

    • Causality: Latex gloves offer poor resistance to organic bases and lipophilic molecules. Nitrile provides a superior cross-linked polymer barrier that significantly delays the permeation of piperidinone derivatives.

    • Validation Check: Always perform a pneumatic (inflation) test on gloves prior to donning to check for microscopic pinhole defects.

  • Eye and Face Protection:

    • Specification: ANSI Z87.1-certified chemical splash goggles.

    • Causality: Standard safety glasses leave gaps at the periphery. Given the severe eye irritation potential of piperidinone dust, a full-seal goggle prevents aerosolized micro-particulates from settling on the conjunctiva.

  • Body Protection:

    • Specification: Flame-resistant (FR) or 100% cotton laboratory coat with knit cuffs.

    • Causality: Knit cuffs prevent sleeves from dragging into the chemical or knocking over tared vials. Synthetic blends (e.g., polyester) are strictly prohibited; in the event of a secondary solvent fire during synthesis, synthetic fibers will melt directly into the skin.

  • Respiratory Protection:

    • Specification: N95/P100 particulate respirator (only required if emergency handling occurs outside a fume hood).

    • Causality: Engineering controls supersede PPE. Standard handling must occur inside a certified chemical fume hood to capture aerosolized dust before it reaches the operator's breathing zone.

Data Presentation: Hazard and PPE Specifications

Parameter / Hazard CategorySpecification / ClassificationCausality / Rationale
CAS Number 938458-78-7Unique identifier for SDS and inventory tracking[1].
GHS Classification Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2ALipophilic organic base causing dermal/mucosal disruption[2].
Primary Glove Material Nitrile (> 4 mil thickness)High chemical resistance to non-polar/slightly polar organics.
Glove Breakthrough Time > 240 minutes (at 8 mil)Sufficient duration for standard weighing and synthetic setup.
Engineering Control Chemical Fume Hood (80-100 fpm)Prevents inhalation of aerosolized particulates.

Operational Workflow & Handling Protocol

The American Chemical Society (ACS) promotes the [4] for laboratory safety. Integrating this into our workflow ensures a self-validating safety system where each step verifies the success of the previous one.

Step-by-Step Methodology:

  • Engineering Control Verification: Before opening the chemical container, verify that the chemical fume hood is operational. Validation Check: Ensure the magnehelic gauge reads between 0.4 and 0.6 inches of water, confirming proper negative pressure.

  • PPE Donning: Inspect and don nitrile gloves, a fully buttoned cotton lab coat, and chemical splash goggles.

  • Static-Free Weighing: Place an anti-static weighing boat on the analytical balance inside the fume hood. Use a grounded micro-spatula to transfer the 1-(2,3-Dimethylphenyl)piperidin-4-one. Causality: Powders carry static charges that can cause them to violently repel from standard plastic spatulas, leading to contamination.

  • Transfer & Sealing: Cap the receiving vial immediately after the transfer is complete. Wipe the exterior of the vial with a lint-free wipe dampened with a mild solvent (e.g., isopropanol) to remove microscopic lipophilic residue.

  • Decontamination: Remove gloves using the "glove-in-glove" technique to trap external contaminants inside the inverted gloves. Wash hands thoroughly with soap and water.

Workflow Step1 1. Hazard Recognition (RAMP Paradigm) Step2 2. Don PPE (Nitrile, Goggles, Coat) Step1->Step2 Step3 3. Engineering Control (Fume Hood Active) Step2->Step3 Step4 4. Safe Transfer (Anti-static tools) Step3->Step4 Step5 5. Decontamination (Wipe & Doff) Step4->Step5

Figure 1: Standardized operational workflow for handling piperidinone derivatives.

Spill Response & Disposal Plan

In the event of a spill, immediate and procedural action is required, adhering to the authoritative guidelines set forth in [5].

Solid Spill Protocol:

  • Isolate: If the spill occurs outside the fume hood, immediately isolate the area to prevent personnel from tracking the powder through the lab.

  • Protect: Ensure full PPE is worn. If a large quantity is aerosolized outside the hood, upgrade to a P100 respirator before approaching.

  • Contain (Do Not Sweep): Causality: Dry sweeping aerosolizes the toxic powder. Instead, cover the spill with absorbent paper dampened with water or isopropanol to suppress dust generation.

  • Collect: Use a non-sparking scoop to collect the dampened material and place it into a compatible, sealable hazardous waste container.

  • Decontaminate: Wash the spill area with soap and water, followed by a solvent wipe. Validation Check: Visually inspect the area with a secondary light source to confirm the absence of residual crystalline powder on the benchtop.

Disposal: 1-(2,3-Dimethylphenyl)piperidin-4-one must never be disposed of in municipal waste or down the drain. Collect all contaminated consumables (gloves, wipes, weigh boats) and unreacted chemical in a clearly labeled "Hazardous Solid Waste - Toxic Organics" container. Coordinate with your institutional Environmental Health and Safety (EHS) department for high-temperature incineration.

References

  • 1-(2,3-dimethylphenyl)piperidin-4-one — Chemical Substance Information. NextSDS. Available at: [Link]

  • 1910.132 - General requirements | Occupational Safety and Health Administration. OSHA. Available at:[Link]

  • Safety in Academic Chemistry Laboratories. American Chemical Society (ACS). Available at: [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US); NCBI Bookshelf. Available at:[Link]

Sources

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